molecular formula C14H14N2O3 B1597990 N-(4-Methoxybenzyl)-3-nitroaniline CAS No. 305851-22-3

N-(4-Methoxybenzyl)-3-nitroaniline

Cat. No.: B1597990
CAS No.: 305851-22-3
M. Wt: 258.27 g/mol
InChI Key: KEAKJFQOFXVQFJ-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-3-nitroaniline is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-14-7-5-11(6-8-14)10-15-12-3-2-4-13(9-12)16(17)18/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAKJFQOFXVQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388117
Record name N-(4-Methoxybenzyl)-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305851-22-3
Record name N-(4-Methoxybenzyl)-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(4-Methoxybenzyl)-3-nitroaniline" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Applications Profile

Executive Summary

N-(4-Methoxybenzyl)-3-nitroaniline (CAS: 305851-22-3) is a specialized secondary amine intermediate.[1][2][3] Structurally, it consists of a 3-nitroaniline core alkylated with a para-methoxybenzyl (PMB) group.[1][2] This compound serves as a critical building block in drug discovery, primarily acting as a masked 1,3-phenylenediamine .[1] The PMB moiety functions as an acid-labile protecting group, allowing for orthogonal functionalization of the aniline nitrogen, while the nitro group provides a latent amine handle. This guide details the physicochemical profile, optimized synthesis protocols, and reactivity logic for researchers utilizing this scaffold.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
CAS Number 305851-22-3
IUPAC Name N-[(4-methoxyphenyl)methyl]-3-nitroaniline
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 98–99 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
pKa (Conjugate Acid) ~2.0 (Estimated; low basicity due to 3-NO₂ EWG)
LogP ~3.2 (Predicted)

Synthetic Methodologies

The synthesis of this compound can be approached via two primary pathways: Reductive Amination (Method A) and Direct Alkylation (Method B).[1][2]

Method A: Reductive Amination (Preferred)

Rationale: This method minimizes over-alkylation (formation of tertiary amines) which is a common side reaction in direct alkylation.[4] The electron-withdrawing nitro group on the aniline makes the nitrogen less nucleophilic, often requiring acid catalysis or Lewis acid activation (e.g., Ti(OiPr)₄) to facilitate imine formation.

Protocol:

  • Imine Formation:

    • Charge a reaction vessel with 3-nitroaniline (1.0 equiv) and 4-methoxybenzaldehyde (1.1 equiv) in anhydrous Methanol (MeOH) or Dichloroethane (DCE).

    • Add catalytic Acetic Acid (5 mol%) or Ti(OiPr)₄ (1.0 equiv) to drive equilibrium.

    • Stir at reflux (MeOH) or room temperature (DCE) for 4–12 hours. Monitor imine formation by TLC/LCMS.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) (2.0 equiv) portion-wise. STAB is preferred for DCE solvent systems.

    • Stir at ambient temperature for 2–4 hours.

  • Workup:

    • Quench with saturated NaHCO₃. Extract with Ethyl Acetate (EtOAc).[5]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Direct Alkylation (Nucleophilic Substitution)

Rationale: Useful when aldehyde reagents are unavailable. Requires careful control of stoichiometry to prevent bis-alkylation.[1][2]

Protocol:

  • Dissolve 3-nitroaniline (1.0 equiv) in DMF.

  • Add Potassium Carbonate (K₂CO₃) (2.0 equiv) and stir for 30 minutes.

  • Add 4-Methoxybenzyl chloride (PMB-Cl) (1.0 equiv) dropwise at 0 °C.

  • Heat to 60–80 °C for 4–6 hours.

  • Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.

Visualization: Synthesis & Reactivity Workflows[2]

The following diagrams illustrate the synthesis logic and the downstream utility of the scaffold.

G Start1 3-Nitroaniline Intermediate Imine Species (Transient) Start1->Intermediate Method A (-H2O) Product N-(4-Methoxybenzyl)- 3-nitroaniline (Target Scaffold) Start1->Product Method B (DMF, 60°C) Reagent1 4-Methoxybenzaldehyde (Reductive Amination) Reagent1->Intermediate Reagent2 PMB-Cl + Base (Alkylation) Reagent2->Product Intermediate->Product NaBH4/STAB App1 Reduction (Fe/HCl or H2/Pd) --> 1,3-Diamine Precursor Product->App1 App2 N-Alkylation/Acylation --> Tertiary Amine/Amide Product->App2 App3 PMB Deprotection (TFA/DDQ) --> Free Aniline Recovery Product->App3

Figure 1: Synthesis pathways (Method A & B) and downstream reactivity profile of this compound.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)[8]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.80 (s, 3H): Methoxy group (-OCH₃).[1]

    • δ 4.35 (s/d, 2H): Benzylic methylene (-CH₂-).[1][2] Appears as a doublet if NH coupling is resolved; singlet if D₂O exchange is performed.

    • δ 4.50 (br s, 1H): Amine proton (-NH-).[1][2]

    • δ 6.90 – 7.30 (m, 4H): PMB aromatic protons (AA'BB' system).

    • δ 7.40 – 7.60 (m, 4H): 3-Nitroaniline aromatic protons (distinctive pattern: singlet for H2, doublets for H4/H6, triplet for H5).[1]

Mass Spectrometry (MS)
  • ESI-MS: Calculated [M+H]⁺ = 259.28 m/z.[1][2]

  • Fragmentation: Loss of PMB group (m/z ~121) is a common fragmentation pathway.

Applications in Drug Discovery

Orthogonal Protection Strategy

The PMB group serves as a semi-permanent protecting group. It increases the lipophilicity of the molecule, aiding cell permeability during early-stage screening, but can be removed later using Trifluoroacetic acid (TFA) or oxidative cleavage with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[1][2]

Scaffold for Kinase Inhibitors

Reduction of the nitro group yields N-(4-methoxybenzyl)benzene-1,3-diamine .[1][2] This 1,3-diamine motif is a privileged structure in kinase inhibitors (e.g., forming the hinge-binding region).[1] The PMB group can be retained to target hydrophobic pockets or removed to reveal the primary amine for further library expansion.

Safety & Handling (MSDS Highlights)
  • Hazards: Toxic if swallowed, in contact with skin, or inhaled (H301+H311+H331). Potential skin sensitizer.

  • Handling: Use in a fume hood. Wear nitrile gloves. Nitroanilines are methemoglobinemia inducers; avoid all skin contact.

  • Storage: Store at 2–8 °C, protected from light (nitro compounds can be photosensitive).

References

  • Abdel-Magid, A. F., et al. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Method A). Retrieved from [Link]

  • PubChem . (2023).[7][8] Compound Summary: 3-Nitroaniline Derivatives. National Library of Medicine. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Reference for PMB cleavage conditions).

Sources

An In-Depth Technical Guide to the Physical Characteristics of N-(4-Methoxybenzyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(4-Methoxybenzyl)-3-nitroaniline, a valuable intermediate in organic synthesis. The guide details its structural and physicochemical properties, and offers field-proven insights into its synthesis, purification, and analytical characterization. Detailed experimental protocols for its preparation and analysis are provided, underpinned by a discussion of the scientific rationale behind the methodological choices. This document is intended to serve as a practical resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound is a secondary amine that incorporates three key structural motifs: a nitro-substituted aniline ring, a benzyl group, and a methoxy-functionalized phenyl ring. This combination of functionalities makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aniline moiety, while the methoxybenzyl group imparts specific steric and electronic properties. A thorough understanding of the physical characteristics of this compound is paramount for its effective utilization in synthetic applications and for ensuring its quality and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄N₂O₃[1]
Molecular Weight 258.27 g/mol [1]
CAS Number 305851-22-3[1]
Melting Point 98-99 °C[1]
Boiling Point (Predicted) 417.4 ± 30.0 °C[1]
Density (Predicted) 1.257 ± 0.06 g/cm³[1]
Appearance Expected to be a yellow to orange solidInferred from nitroaniline precursors

Solubility Profile: Based on the general solubility of N-benzylanilines and nitroaniline derivatives, this compound is expected to be practically insoluble in water. It is predicted to have good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is likely to be moderately soluble in alcohols like ethanol and methanol, and sparingly soluble in non-polar solvents such as hexanes. A detailed experimental protocol for determining the qualitative solubility is provided in a later section.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-nitroaniline and 4-methoxybenzyl chloride. The aniline nitrogen acts as the nucleophile, displacing the chloride from the benzylic position.

Synthesis cluster_reactants Reactants cluster_product Product 3-Nitroaniline 3-Nitroaniline Target_Molecule This compound 3-Nitroaniline->Target_Molecule Nucleophilic Attack 4-Methoxybenzyl_chloride 4-Methoxybenzyl chloride 4-Methoxybenzyl_chloride->Target_Molecule Electrophile

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the N-alkylation of anilines.

Materials:

  • 3-nitroaniline

  • 4-methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-nitroaniline (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

  • Add 4-methoxybenzyl chloride (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

Recrystallization is an effective method for purifying the crude product. A mixed solvent system is often beneficial.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes to the hot solution until the solution becomes slightly turbid.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the nitroaniline and methoxybenzyl rings, a singlet for the methoxy group, and a singlet for the benzylic methylene protons. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • N-O stretches (nitro group): Strong, characteristic peaks around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C-N stretch: Around 1250-1350 cm⁻¹.

  • C-O stretch (methoxy group): A strong peak in the 1000-1300 cm⁻¹ region.

4.1.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, is expected to show absorption maxima characteristic of the extended π-system of the molecule. The presence of the nitro group and the methoxy group will influence the position and intensity of these bands.

Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for preliminary purity assessment. A common mobile phase for this type of compound would be a mixture of ethyl acetate and hexanes.

TLC_Analysis cluster_TLC TLC Plate Start Starting Material (3-nitroaniline) Start_spot Co-spot Co-spot Co_start_spot Co_prod_spot Reaction Reaction Mixture Reaction_start_spot Reaction_prod_spot

Figure 2: Representative TLC analysis for reaction monitoring.

Safety and Handling

Hazard Identification: this compound should be handled with care, assuming it possesses hazards similar to its parent compounds, 3-nitroaniline and other nitroaromatics. These compounds are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin. They can also be irritants to the eyes and respiratory system.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat should be worn. In cases of potential significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be required.

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the physical characteristics, synthesis, purification, and analytical methods for this compound. The provided protocols and data serve as a valuable resource for scientists and researchers, enabling the safe and effective use of this important chemical intermediate. The structural and electronic features of this molecule offer a rich platform for the development of novel compounds with potential applications in various fields of chemical science.

References

Sources

A Comprehensive Technical Guide to the Spectral Analysis of N-(4-Methoxybenzyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-Methoxybenzyl)-3-nitroaniline is a substituted diarylamine with a molecular formula of C14H14N2O3 and a molecular weight of 258.27 g/mol .[1] Its structure incorporates a 4-methoxybenzyl group, which is electron-donating, and a 3-nitrophenyl group, which is strongly electron-withdrawing. This electronic asymmetry makes it an interesting candidate for studies in materials science and as an intermediate in the synthesis of more complex molecules. The unequivocal structural confirmation of such molecules is paramount in research and development, underpinning the reliability of subsequent biological or material science studies. This guide provides an in-depth analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a framework for the characterization of this and similar compounds.

The following diagram illustrates the molecular structure of this compound, with key atomic numbering for the purpose of spectral assignment.

Figure 1: Molecular Structure of this compound

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their local chemical environments. For this compound, the spectrum is predicted to be complex in the aromatic region, with distinct signals for the methoxy, methylene, and amine protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0m2HH-2', H-4'The strong electron-withdrawing nitro group deshields these protons significantly, shifting them downfield.
~7.3-7.5t1HH-5'Coupled to H-4' and H-6'.
~7.2-7.3d2HH-2, H-6Protons on the methoxy-substituted ring, adjacent to the methylene group.
~6.8-7.0d2HH-3, H-5Protons on the methoxy-substituted ring, ortho to the methoxy group, shielded by its electron-donating effect.
~4.3s2HCH₂Methylene bridge protons, appearing as a singlet as there are no adjacent protons to couple with.
~3.8s3HOCH₃Methoxy group protons, a characteristic singlet in a shielded region.
~4.5-5.5br s1HNHThe amine proton signal is expected to be broad and its chemical shift can vary with concentration and solvent.

Expert Insights: The predicted chemical shifts are based on data from similar structures, such as N-(4-methoxybenzyl)aniline.[2] The presence of the nitro group on one of the aromatic rings is the dominant factor influencing the chemical shifts of the protons on that ring, causing a significant downfield shift.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~159C-4Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded.
~149C-3'Aromatic carbon bearing the nitro group, deshielded.
~148C-1'Aromatic carbon attached to the nitrogen of the aniline moiety, deshielded.
~131C-1Quaternary carbon of the methoxy-substituted ring.
~129C-5'Aromatic CH on the nitro-substituted ring.
~129C-2, C-6Aromatic CH on the methoxy-substituted ring.
~120C-6'Aromatic CH on the nitro-substituted ring.
~114C-3, C-5Aromatic CH on the methoxy-substituted ring, shielded by the methoxy group.
~113C-4'Aromatic CH on the nitro-substituted ring.
~108C-2'Aromatic CH on the nitro-substituted ring.
~55OCH₃Methoxy carbon, in the typical aliphatic region.
~48CH₂Methylene bridge carbon.

Expert Insights: The assignments are based on established principles of substituent effects on ¹³C chemical shifts. The electron-withdrawing nitro group causes a downfield shift for the carbons in the 3-nitroaniline ring, while the electron-donating methoxy group causes an upfield shift for the ortho and para carbons in the other ring.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Use a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Frequency (cm⁻¹)VibrationFunctional Group
~3400N-H StretchSecondary Amine
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic (CH₂ and OCH₃)
~1600, ~1580C=C StretchAromatic Ring
~1530, ~1350N-O Asymmetric & Symmetric StretchNitro Group (NO₂)
~1250C-O StretchAryl Ether
~830C-H Bendp-disubstituted ring

Expert Insights: The most characteristic peaks for confirming the structure of this compound are the N-H stretch of the secondary amine, the strong absorptions of the nitro group, and the C-O stretch of the aryl ether. The presence of bands in both the aromatic and aliphatic C-H stretching regions further supports the proposed structure. The principles of IR spectroscopy for functional group identification are well-established.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectral Data

m/zIon
258[M]⁺ (Molecular Ion)
121[C₈H₉O]⁺ (4-methoxybenzyl cation)
137[M - C₈H₉O]⁺ (3-nitroaniline radical cation)

Expert Insights: The molecular ion peak at m/z 258 would confirm the molecular weight of the compound.[1] The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the weakest bond in the molecule. This would lead to the formation of a stable 4-methoxybenzyl cation (tropylium ion rearrangement) at m/z 121, which would be the base peak, and a 3-nitroaniline radical cation at m/z 137. The fragmentation of nitroanilines is also well-documented.[3]

M [M]⁺˙ m/z = 258 frag1 [C₈H₉O]⁺ m/z = 121 (Base Peak) M->frag1 Benzylic Cleavage frag2 [C₆H₅N₂O₂]⁺˙ m/z = 137 M->frag2 Benzylic Cleavage

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. For fragmentation analysis, Electron Impact (EI) ionization can be used.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Data Integration and Structural Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from all four spectroscopic techniques.

  • MS confirms the molecular weight (258 g/mol ).

  • IR confirms the presence of the key functional groups: N-H, NO₂, and C-O ether.

  • ¹H NMR confirms the number and connectivity of the protons, showing signals for the two distinct aromatic rings, the methylene bridge, the methoxy group, and the amine proton.

  • ¹³C NMR confirms the carbon skeleton of the molecule, with the correct number of unique carbon signals.

Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of this compound, a critical step in any research or development workflow.

References

  • ResearchGate. 4-Methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

  • PubChem. N-(4-Methoxybenzyl)aniline. Available at: [Link]

  • Supplementary Information. N-(4-methoxybenzyl)aniline (3c). Available at: [Link]

  • Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Available at: [Link]

  • Apicule. 3-Methoxy-4-nitroaniline. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubChem. 3-Nitroaniline. Available at: [Link]

  • PubChem. N-(p-Methoxybenzylidene)-p-nitroaniline. Available at: [Link]

  • ResearchGate. Mass spectrum of 4-nitroaniline. Available at: [Link]

  • PubChem. 4-Nitroaniline. Available at: [Link]

  • PubChem. 3-Methoxy-4-nitroaniline. Available at: [Link]

Sources

Technical Whitepaper: N-(4-Methoxybenzyl)-3-nitroaniline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Heterocyclic Synthesis and Nitrogen Protection

Executive Summary

N-(4-Methoxybenzyl)-3-nitroaniline (CAS: 305851-22-3) represents a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles.[1] As a secondary amine featuring both an electron-withdrawing nitro group and an acid-labile p-methoxybenzyl (PMB) protecting group, it serves as a versatile "switch" in medicinal chemistry.[1] This guide details the synthesis, structural properties, and divergent applications of this scaffold, providing researchers with a validated roadmap for leveraging this molecule in drug discovery campaigns.

Chemical Architecture and Synthesis

The synthesis of this compound is most efficiently achieved via reductive amination .[1] This pathway is preferred over direct alkylation (using PMB-Cl) to avoid over-alkylation to the tertiary amine.[1]

Mechanistic Pathway

The reaction proceeds through the formation of a Schiff base (imine) intermediate between 3-nitroaniline and 4-methoxybenzaldehyde (anisaldehyde).[1] The 3-nitro substituent decreases the nucleophilicity of the aniline nitrogen, often requiring acid catalysis or dehydrating conditions to drive imine formation before reduction.

Validated Experimental Protocol

Objective: Synthesis of this compound via Reductive Amination.

Reagents:

  • 3-Nitroaniline (1.0 equiv)[1]

  • 4-Methoxybenzaldehyde (1.1 equiv)[1]

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB)[1]

  • Acetic Acid (catalytic)[1]

  • Solvent: Methanol (MeOH) or Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with 3-nitroaniline (13.8 g, 100 mmol) and MeOH (150 mL). Add 4-methoxybenzaldehyde (13.4 mL, 110 mmol) and catalytic acetic acid (1 mL). Stir at room temperature for 4–6 hours. Note: Monitoring by TLC is crucial; the formation of the imine is often visible as a color change.

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH₃CN (9.4 g, 150 mmol) portion-wise to control gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the yellow crystalline solid.

Synthesis Visualization

SynthesisPathway Start1 3-Nitroaniline Imine Schiff Base (Intermediate) Start1->Imine MeOH, AcOH -H2O Start2 4-Methoxybenzaldehyde Start2->Imine Product N-(4-Methoxybenzyl)- 3-nitroaniline Imine->Product NaBH3CN Reduction

Figure 1: Reductive amination pathway. The electron-deficient aniline requires acid catalysis for efficient imine formation.[1]

Functional Versatility and Divergent Applications

The utility of this scaffold lies in its orthogonality .[1] The nitro group can be reduced to an amine without affecting the PMB group (under specific conditions), or the PMB group can be removed to regenerate the aniline.

Route A: Benzimidazole Synthesis (The Primary Application)

This molecule is a "masked" diamine.[1] Reduction of the nitro group yields N-(4-methoxybenzyl)benzene-1,3-diamine .[1] However, the most common application involves ortho-nitroanilines (or rearrangement to them) or using the 3-nitro isomer to access 5/6-substituted benzimidazoles after further functionalization.[1]

Key Transformation:

  • Reduction: H₂/Pd-C or Fe/NH₄Cl reduces the -NO₂ to -NH₂.[1]

  • Cyclization: Condensation with an aldehyde (R-CHO) followed by oxidation, or reaction with a carboxylic acid, yields the benzimidazole core.[1]

Route B: PMB Deprotection

The PMB group protects the nitrogen during harsh electrophilic aromatic substitutions on the ring. Once the ring is functionalized, the PMB group is removed.

Deprotection Protocols:

  • Oxidative (CAN): Ceric Ammonium Nitrate in MeCN/H₂O.[1] Rapid but requires oxidative tolerance.[1]

  • Acidic (TFA): Trifluoroacetic acid at reflux (often requires scavengers like anisole).[1]

  • Hydrogenolysis: H₂/Pd-C (Note: This will also reduce the nitro group, making it a "global" reduction).[1]

Divergent Synthesis Map

DivergentMap Core N-(4-Methoxybenzyl)- 3-nitroaniline Red Reduction (-NO2 -> -NH2) Core->Red H2, Pd/C Oxide Oxidative Cleavage (CAN or DDQ) Core->Oxide Deprotection Diamine N-PMB-1,3-phenylenediamine Red->Diamine Cyclize Cyclization (R-CHO) Diamine->Cyclize Benzim 1-PMB-Benzimidazole Derivatives Cyclize->Benzim FreeAmine 3-Nitroaniline (Functionalized) Oxide->FreeAmine

Figure 2: Divergent synthetic utility.[1] Route A leads to heterocycles; Route B utilizes PMB as a temporary protecting group.

Structural & Crystallographic Characterization

Understanding the solid-state structure is vital for formulation and binding studies.[1] Crystallographic data for similar analogs (e.g., 4-methoxy-N-(4-nitrobenzyl)aniline) reveals key intermolecular interactions [1].[1]

  • Planarity: The nitro group is typically coplanar with the benzene ring, maximizing conjugation.

  • H-Bonding: The secondary amine (N-H) serves as a hydrogen bond donor, often interacting with the nitro oxygen or methoxy oxygen of adjacent molecules in the crystal lattice.

  • Conformation: The dihedral angle between the two phenyl rings is flexible but often adopts a twisted conformation (~50-60°) to minimize steric clash between the methylene linker protons and the ortho-protons of the rings.[1]

Data Summary Table:

PropertyValue / Characteristic
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Melting Point 98–99 °C [2]
pKa (Predicted) ~1.82 (Amine is weakly basic due to electron-withdrawing nitro group)
Solubility Soluble in DMSO, DMF, EtOAc; Low solubility in water.[1]

Safety and Stability

While this compound is generally stable, the presence of the nitro group warrants specific safety protocols.[1]

  • Thermal Stability: Nitro compounds can be energetic.[1] Avoid heating crude reaction mixtures above 100°C without DSC (Differential Scanning Calorimetry) validation.[1]

  • Reduction Hazards: The reduction step (using H₂/Pd-C) involves flammable hydrogen gas and pyrophoric catalysts.[1] Ensure proper inert gas purging (Nitrogen/Argon).[1]

  • Toxicity: Like many nitroanilines, this compound should be treated as a potential mutagen and skin sensitizer.[1] Use full PPE (gloves, goggles, fume hood).[1]

References

  • Kapoor, K., et al. "4-Methoxy-N-(4-nitrobenzyl)aniline."[1] Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 3, 2012, p. o876.[1] Link

  • ChemicalBook.[1][2] "this compound Properties and Suppliers." ChemicalBook, 2022.[1] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

  • Yang, D., et al.[1][3] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, vol. 2005, no.[1][3] 1, 2005, pp. 47-56.[1][3] Link

Sources

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-of-N-(4-Methoxybenzyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The elucidation of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It transforms a compound from a mere observation of a biological effect into a tool for understanding and manipulating biological systems. This guide provides a comprehensive, technically-grounded framework for determining the MoA of the novel compound N-(4-Methoxybenzyl)-3-nitroaniline. As this molecule is not extensively characterized in publicly available literature, this document serves as both a specific research roadmap and a pedagogical template for MoA studies of other novel small molecules. We will navigate from initial in silico predictions and broad phenotypic screening to definitive target identification, validation, and pathway analysis. Each step is designed to build upon the last, creating a self-validating cascade of evidence that is essential for scientific rigor in drug development.

Introduction and Strategic Overview

The journey to understand how a small molecule exerts its effects is a multi-step, iterative process that begins with a broad, unbiased assessment and progressively narrows to a precise molecular interaction. Phenotypic drug discovery (PDD) approaches, which identify compounds based on an observable effect in a complex biological system, have re-emerged as a powerful strategy for finding first-in-class therapies.[1][2][3][4] This is in contrast to target-based discovery, which relies on pre-existing knowledge of a biological target.[4] Our investigation into this compound will follow a phenotypic-first paradigm.

The core logic is to:

  • Observe a Phenotype: Does the compound do anything to cells?

  • Identify the Target: What protein(s) does the compound physically interact with to cause the phenotype?

  • Validate the Interaction: How can we prove the interaction is real, specific, and occurs within the cellular context?

  • Characterize the Pathway: How does this molecular interaction translate into the observed cellular phenotype?

This strategy is depicted in the workflow below.

MOA_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & MoA Elucidation A In Silico Analysis (Target Prediction, ADMET) B Phenotypic Screening (e.g., Cell Viability, High-Content Imaging) A->B Guides Assay Selection C Unbiased 'Omics' Approaches (Thermal Proteome Profiling, RNA-Seq) B->C Identifies Biological Context D Affinity-Based Methods (Affinity Chromatography) B->D Identifies Biological Context E Biophysical Validation (ITC, SPR) C->E Provides Target Candidates D->E Provides Target Candidates F In-Cell Target Engagement (CETSA) E->F G Pathway Analysis (Western Blot, Reporter Assays) F->G H Validated MoA G->H TPP_Workflow A Treat Cells (Vehicle vs. Compound) B Harvest & Lyse Cells A->B C Aliquot Lysate B->C D Heat Aliquots (Temperature Gradient, e.g., 40°C to 70°C) C->D E Separate Soluble & Aggregated Fractions D->E F Prepare Soluble Fractions for Mass Spectrometry (Digestion & TMT Labeling) E->F G LC-MS/MS Analysis F->G H Identify Proteins with Increased Thermal Stability (Potential Targets) G->H

Figure 2: Thermal Proteome Profiling (TPP) Experimental Workflow. This flowchart outlines the key steps for identifying protein targets based on ligand-induced thermal stabilization.

Transcriptomics (RNA-Seq)

While TPP identifies direct binding partners, RNA sequencing (RNA-Seq) reveals the downstream functional consequences of target engagement. [5][6][7][8]It is a revolutionary tool for profiling the transcriptome, providing a precise measurement of transcript levels. [5]By comparing the gene expression profiles of cells treated with the compound versus a vehicle control, we can infer which signaling pathways are being modulated. For example, the upregulation of genes controlled by a specific transcription factor strongly suggests the compound affects a protein upstream in that factor's activation pathway. This approach is invaluable for understanding the drug's effect and can help discover new molecular mechanisms of disease. [6][9]

Part 3: Target Validation and Mechanistic Confirmation

The list of candidate proteins from TPP and the pathway information from RNA-Seq must be rigorously validated. This phase uses orthogonal, lower-throughput assays to confirm the direct interaction and its functional relevance.

Biophysical Validation of Direct Binding

To confirm a direct physical interaction between this compound and a candidate protein, gold-standard biophysical techniques are employed.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. [10][11]It is a label-free solution-based method that not only confirms binding but also determines the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS). [12][13]This provides a complete thermodynamic signature of the interaction.

  • Surface Plasmon Resonance (SPR): SPR is another powerful technique for studying biomolecular interactions in real-time. [14][15]It measures the change in mass on a sensor surface as an analyte flows over an immobilized ligand. [16][17]This allows for the precise determination of association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) is calculated. [17]

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

While ITC and SPR confirm binding with a purified protein, it is crucial to demonstrate that this binding occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the ideal tool for this purpose. [18][19][20]It is based on the same principle as TPP but is typically performed on a single target candidate and analyzed via Western Blot, making it a targeted validation assay. [20][21] Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x IC₅₀) of this compound for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the target candidate by SDS-PAGE and Western Blotting using a specific antibody. A loading control (e.g., GAPDH) should also be probed.

  • Analysis: In the vehicle-treated samples, the band for the target protein will disappear as the temperature increases and the protein denatures. In the compound-treated samples, a shift in this "melting curve" to higher temperatures indicates that the compound has bound to and stabilized the protein inside the cell.

Validation_Funnel A Candidate Targets (from TPP, etc.) B Biophysical Confirmation (ITC / SPR) Does it bind in vitro? A->B Screen C Cellular Engagement (CETSA) Does it bind in cells? B->C Confirm D Functional Validation (Pathway Analysis) Is binding functionally relevant? C->D Validate E Validated Target D->E

Figure 3: The Target Validation Funnel. This diagram shows the logical progression from a broad list of candidates to a single, validated biological target.

Pathway Analysis and MoA Synthesis

Once a target is validated, the final step is to connect its modulation to the observed phenotype. This involves using techniques like Western Blotting to examine the activity of downstream signaling nodes identified in the earlier RNA-Seq experiment. For instance, if the validated target is a kinase, one would measure the phosphorylation status of its known substrates in compound-treated versus untreated cells. A decrease in substrate phosphorylation would confirm an inhibitory MoA.

Data Synthesis and Conclusion

The culmination of this work is a cohesive and self-validating model of the compound's mechanism of action. All quantitative data should be summarized for clarity.

Table 1: Hypothetical Data Summary for MoA of this compound

Assay TypeParameterTarget Protein (e.g., Kinase X)Value
Phenotypic IC₅₀ (A549 cells)Cellular Proliferation1.2 µM
Biophysical K_d (ITC)Recombinant Kinase X150 nM
Biophysical K_d (SPR)Recombinant Kinase X185 nM
Cellular CETSA ΔT_mEndogenous Kinase X+5.2 °C
Functional Substrate IC₅₀p-Substrate Y (in-cell)1.5 µM

References

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • 4-Nitroaniline. Wikipedia. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [Link]

  • RNA-Seq: a revolutionary tool for transcriptomics. Nature Reviews Genetics. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Image-based high-content screening in drug discovery. PubMed. [Link]

  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. SpringerLink. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. National Institutes of Health. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • High-Content Imaging & Phenotypic Screening. Broad Institute. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • RNA Sequencing in Drug Discovery and Development. Lexogen. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. National Institutes of Health. [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]

  • High-content screening in drug discovery: A brief guide. Alithea Genomics. [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • Introduction to RNA-Seq and its Applications to Drug Discovery and Development. ResearchGate. [Link]

  • How can we use RNA sequencing to figure out how a drug works? YouTube. [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Preparation of 4-nitroacetanilide and 4-nitroaniline. UOCHB. [Link]

  • Molecular insights into de novo small-molecule recognition by an intron RNA structure. PNAS. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Phenotypic Screening. Sygnature Discovery. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Advances in RNA-Seq. Bio-Rad. [Link]

  • Phenotypic Drug Discovery Platform. YouTube. [Link]

  • Thermal Proteome Profiling. SlideShare. [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • High content imaging subpopulation analysis for phenotypic drug discovery. National Institutes of Health. [Link]

  • Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. eLife. [Link]

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"N-(4-Methoxybenzyl)-3-nitroaniline" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Methoxybenzyl)-3-nitroaniline is a secondary amine intermediate frequently utilized in the synthesis of pharmaceutical scaffolds and liquid crystal materials.[1] While often classified under general "Irritant" (Xi) hazard codes in commercial catalogs, its structural pharmacophore—combining a nitroaniline core with a benzyl amine moiety—dictates a safety protocol far more rigorous than standard laboratory reagents.[1]

This guide bridges the gap between limited specific toxicological data and structural activity relationships (SAR).[1] Researchers must treat this compound as a potential methemoglobinemia inducer and a skin-permeable toxicant.[1] Strict adherence to cold storage (2–8°C) and engineering controls is non-negotiable to maintain compound integrity and operator safety.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physical properties of this compound dictate its handling.[1] Its melting point (98–99°C) classifies it as a solid at room temperature, but its secondary amine structure makes it susceptible to oxidation if improperly stored.[1]

Table 1: Physicochemical Specifications

PropertySpecificationOperational Implication
CAS Number 305851-22-3Unique identifier for inventory/waste tracking.[1]
Molecular Formula C₁₄H₁₄N₂O₃MW: 258.27 g/mol .[1][2]
Physical State Yellow Crystalline SolidDust generation risk during weighing.[1]
Melting Point 98–99°CStable solid, but avoid high-heat friction.[1]
Boiling Point ~417°C (Predicted)Low volatility, but thermal decomposition releases NOₓ.[1]
Solubility DMSO, Methanol, DCMUse compatible solvents for transfer (avoid water).[1]
pKa ~1.82 (Predicted)Weak base; forms salts with strong mineral acids.[1]
Storage 2–8°C (Refrigerated) Hygroscopic/Oxidation risk; keep desiccated.[1]

Hazard Identification: The "Read-Across" Strategy[1]

Since specific LD50 data for CAS 305851-22-3 is limited, safety protocols must be derived via Read-Across Toxicology from its parent pharmacophores: 3-Nitroaniline (CAS 99-09-2) and 4-Methoxybenzylamine .[1]

Core Hazards[1]
  • Acute Toxicity (Inferred): The 3-nitroaniline moiety is a known blood toxicant.[1] Absorption through skin or inhalation may cause methemoglobinemia (cyanosis), where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, inhibiting oxygen transport.[1]

  • Skin/Eye Irritation: Classified as Xi (Irritant) . Causes serious eye irritation and skin sensitization.[1]

  • Target Organ Toxicity: Potential cumulative effects on the liver and blood system upon repeated exposure.[1]

GHS Classification (Conservative Approach)
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • H315/H319: Causes skin irritation and serious eye irritation.[1]

  • H373: May cause damage to organs (Blood) through prolonged or repeated exposure.

Engineering Controls & Personal Protective Equipment (PPE)[1][8]

Reliance on PPE alone is a critical failure mode.[1] The primary defense is the Engineering Control (Fume Hood), followed by PPE.[1]

Barrier Defense Strategy
  • Respiratory: All solid handling (weighing/transfer) must occur inside a certified chemical fume hood. If handling >10g outside a hood, a powered air-purifying respirator (PAPR) or N95/P100 mask is required.[1]

  • Dermal (Hands):

    • Primary Layer:[3][4] Nitrile (0.11 mm) – Splash protection.

    • Secondary Layer: Laminate film (Silver Shield/4H) – Required for prolonged handling or if dissolved in penetrating solvents like DMSO or DCM. Nitroanilines permeate standard nitrile rapidly in solution.[1]

  • Ocular: Chemical safety goggles (ANSI Z87.1). Face shield required during synthesis scale-up (>50g).[1]

Operational Workflow: Safe Handling Protocol

The following workflow enforces a "Zero-Contact" policy.

SafeHandling Receipt Receipt & Inspection (Verify CAS: 305851-22-3) Storage Cold Storage (2-8°C, Desiccated) Receipt->Storage Log into Inventory Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Static Control, Fume Hood) Equilibration->Weighing Transfer to Hood Solubilization Solubilization (Immediate Dissolution) Weighing->Solubilization Minimize Dust Waste Waste Disposal (Halogenated/Organic Stream) Weighing->Waste Contaminated Wipes Reaction Reaction/Synthesis Solubilization->Reaction Closed System Reaction->Waste Quench & Dispose

Figure 1: Operational lifecycle for this compound, emphasizing thermal equilibration to prevent hydrolysis.

Critical Protocol: Weighing & Transfer
  • Equilibration: Remove the container from 2–8°C storage and place it in a desiccator. Allow it to reach room temperature before opening. Opening a cold bottle introduces condensation, which degrades the amine and causes "caking."[1]

  • Static Control: Nitroanilines are often electrostatic.[1] Use an anti-static gun or polonium strip near the balance to prevent powder scattering.[1]

  • Solvent Trap: Pre-weigh the solvent in the receiving flask.[1] Transfer the solid directly into the solvent to immediately suppress dust generation.[1]

Emergency Response & Decontamination

Scenario: Spillage of Solid Powder

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don double nitrile gloves and a P100 respirator.[1]

  • Containment: Cover the spill with a damp absorbent pad (dampened with ethanol/water) to prevent dust.[1] Do not dry sweep.[1]

  • Clean Up: Wipe surfaces with 10% HCl (to convert the amine to its water-soluble salt), followed by soap and water.

Scenario: Medical Exposure [5]

  • Skin Contact: Wash with copious soap and water for 15 minutes.[1] Avoid alcohol washes as they may enhance transdermal absorption of the nitro compound.[1]

  • Inhalation/Ingestion: Seek immediate medical attention.[1] Inform medical staff of potential methemoglobinemia risk (suggest checking MetHb levels).

Storage & Stability

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken. The secondary amine is sensitive to atmospheric CO₂ and oxidation.[1]

  • Incompatibility: Keep away from strong oxidizing agents (peroxides, nitrates) and acid chlorides.[3][4]

References

  • ChemicalBook. (2022).[1] this compound Properties and Safety. Retrieved from [1]

  • National Toxicology Program (NTP). (1992).[1][6] Toxicology of Nitroaniline Derivatives. (Reference for Read-Across Toxicology). Retrieved from [1]

  • BOC Sciences. (2024).[1][][8] Product Data Sheet: this compound (CAS 305851-22-3).[1][9][2][] Retrieved from

  • Cameo Chemicals. Reactive Group: Nitroanilines. NOAA Office of Response and Restoration.[1] Retrieved from [1]

Sources

An In-Depth Technical Guide to the Synthesis of N-(4-Methoxybenzyl)-3-nitroaniline: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the synthetic routes to N-(4-Methoxybenzyl)-3-nitroaniline, a valuable intermediate in medicinal chemistry and materials science. We will delve into the core synthetic strategies, with a primary focus on Reductive Amination and Nucleophilic Aromatic Substitution (SNAr), offering detailed, field-proven protocols. A comparative analysis of these methods, including their respective advantages and limitations, is presented to aid in the selection of the most appropriate synthetic route. Furthermore, this guide includes a thorough examination of the starting materials, safety considerations, and a discussion of alternative methods such as the Buchwald-Hartwig amination. Our objective is to equip researchers with the necessary knowledge to confidently and efficiently synthesize this target molecule.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine which can then undergo a wide range of coupling reactions. The methoxybenzyl group can act as a protecting group or be an integral part of the final molecular scaffold, contributing to the pharmacological or material properties of the target compound. Given its utility, a robust and scalable synthesis of this intermediate is of significant interest to the scientific community. This guide will provide the in-depth technical details required for its successful synthesis.

Primary Synthetic Routes: A Comparative Analysis

The synthesis of this compound can be approached through several established organic transformations. The two most direct and commonly employed methods are Reductive Amination and Nucleophilic Aromatic Substitution (SNAr). A third, more modern approach, is the Palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Route Starting Materials Key Advantages Potential Challenges
Reductive Amination 3-Nitrobenzaldehyde, 4-MethoxybenzylamineHigh atom economy, one-pot procedure, mild reaction conditions.Potential for over-alkylation, careful selection of reducing agent required to avoid reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr) 3-Halonitrobenzene (F, Cl), 4-MethoxybenzylamineWell-established reaction, predictable regioselectivity.Requires an activated aromatic ring, potentially harsh reaction conditions (heat, strong base), halide leaving group can be expensive (especially fluorine).
Buchwald-Hartwig Amination 3-Nitroaniline, 4-Methoxybenzyl bromide (or vice versa)Broad substrate scope, high functional group tolerance.Requires an expensive palladium catalyst and specialized ligands, reaction optimization can be complex.[1][2][3]

Recommended Synthetic Protocol: Reductive Amination

Based on its efficiency, mild conditions, and operational simplicity, reductive amination is the recommended method for the synthesis of this compound. The use of sodium triacetoxyborohydride as the reducing agent is critical to selectively reduce the intermediate imine without affecting the nitro group.[4][5]

Starting Materials for Reductive Amination
Compound Structure Molecular Weight CAS Number Typical Purity Key Safety Precautions
3-Nitrobenzaldehyde151.12 g/mol 99-61-6≥98%Irritant. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
4-Methoxybenzylamine137.18 g/mol 2393-23-9≥98%Corrosive. Causes severe skin burns and eye damage.[6][7][8][9][10][11] Handle with appropriate personal protective equipment (PPE). Air sensitive.
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.94 g/mol 56553-60-7≥95%Reacts with water to release flammable gases.[12][13][14] Causes serious eye damage.[12][13][14] Handle in a dry, inert atmosphere.
1,2-Dichloroethane (DCE)ClCH₂CH₂Cl98.96 g/mol 107-06-2AnhydrousCarcinogen. Toxic. Use in a fume hood with appropriate PPE.
Detailed Experimental Protocol

Reaction:

To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.5 M) under a nitrogen atmosphere at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction mixture is then stirred at room temperature for 12-24 hours.

Monitoring the Reaction:

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression.

Work-up and Purification:

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mechanistic Rationale

The reductive amination proceeds through a two-step, one-pot sequence. First, the 4-methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde to form a hemiaminal intermediate. This is followed by the elimination of water to form an iminium ion. The sodium triacetoxyborohydride then selectively delivers a hydride to the iminium carbon, yielding the final secondary amine product. The mild nature of sodium triacetoxyborohydride is key, as stronger reducing agents like sodium borohydride could potentially reduce the nitro group.[15]

Reductive_Amination A 3-Nitrobenzaldehyde + 4-Methoxybenzylamine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion B->C - H₂O D This compound C->D Hydride Delivery (NaBH(OAc)₃)

Caption: Reductive Amination Workflow.

Alternative Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

Starting Materials for SNAr
Compound Structure Molecular Weight CAS Number Typical Purity Key Safety Precautions
3-Fluoronitrobenzene141.10 g/mol 402-67-5≥99%Toxic if swallowed, in contact with skin, or if inhaled.[1][3][16][17] Handle with extreme care and appropriate PPE.
4-Methoxybenzylamine137.18 g/mol 2393-23-9≥98%Corrosive. Causes severe skin burns and eye damage.[6][7][8][9][10][11] Handle with appropriate PPE. Air sensitive.
Potassium CarbonateK₂CO₃138.21 g/mol 584-08-7≥99%Irritant. Avoid inhalation of dust.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13 g/mol 67-68-5AnhydrousCombustible liquid. Readily absorbed through the skin.
Detailed Experimental Protocol

Reaction:

To a solution of 3-fluoronitrobenzene (1.0 eq) and 4-methoxybenzylamine (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) (0.5 M), add potassium carbonate (2.0 eq). The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours.

Monitoring the Reaction:

The reaction can be monitored by TLC (e.g., 30% ethyl acetate in hexanes) or by LC-MS to track the consumption of the starting materials.

Work-up and Purification:

  • After cooling to room temperature, pour the reaction mixture into a large volume of water.

  • The product will often precipitate as a solid. If so, collect the solid by vacuum filtration and wash thoroughly with water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The 4-methoxybenzylamine attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group. In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored, yielding the final product.

SNAr_Mechanism A 3-Fluoronitrobenzene + 4-Methoxybenzylamine B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Addition C This compound B->C Elimination of F⁻

Caption: SNAr Reaction Mechanism.

Alternative Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] This method offers a broad substrate scope and high functional group tolerance, making it a valuable tool in modern organic synthesis. In the context of synthesizing this compound, this reaction could be performed by coupling 3-nitroaniline with 4-methoxybenzyl bromide or 3-bromonitrobenzene with 4-methoxybenzylamine.

A general procedure involves reacting the aryl halide or triflate with the amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent such as toluene or dioxane. While highly effective, this method's reliance on expensive and air-sensitive catalysts and ligands necessitates careful optimization for each specific substrate pair.

Conclusion

This technical guide has provided a detailed examination of the primary synthetic routes for this compound. For most laboratory and pilot-scale syntheses, reductive amination using 3-nitrobenzaldehyde, 4-methoxybenzylamine, and sodium triacetoxyborohydride offers the most efficient, mild, and reliable method. The nucleophilic aromatic substitution of 3-fluoronitrobenzene presents a robust alternative. The choice between these methods will ultimately depend on the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. The information and protocols provided herein are intended to serve as a comprehensive resource for researchers in the successful synthesis of this important chemical intermediate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Oakwood Chemical. (n.d.). 4-Methoxybenzylamine. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved February 7, 2026, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 7, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of N-(4-Methoxybenzyl)-3-nitroaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(4-Methoxybenzyl)-3-nitroaniline , a valuable intermediate in the development of kinase inhibitors and dye scaffolds.

The synthesis utilizes Sodium Triacetoxyborohydride (STAB) for the reductive amination of 3-nitroaniline with 4-methoxybenzaldehyde.[1] Unlike traditional catalytic hydrogenation (which reduces the nitro group) or NaBH₄ (which requires strict pH control to prevent imine reduction competition), STAB offers superior chemoselectivity and process safety.[1] This "one-pot" protocol minimizes dialkylation byproducts and preserves the nitro functionality for downstream diversification.

Reaction Scheme & Logic

The transformation proceeds via the formation of an imine (Schiff base) intermediate, which is selectively reduced in situ.[1]

Figure 1: Synthetic Pathway

ReactionScheme Reactant1 3-Nitroaniline (Amine) Intermediate Imine Intermediate (Transient) Reactant1->Intermediate Condensation Reactant2 4-Methoxybenzaldehyde (Aldehyde) Reactant2->Intermediate Product N-(4-Methoxybenzyl)- 3-nitroaniline Intermediate->Product Selective Reduction Reagent STAB / AcOH DCE, RT Reagent->Intermediate

Caption: One-pot reductive amination pathway preserving the nitro moiety.

Materials & Stoichiometry

Safety Warning: 3-Nitroaniline is toxic by inhalation and skin contact.[1] Sodium Triacetoxyborohydride releases acetic acid upon hydrolysis and hydrogen gas if exposed to strong acids. Perform all operations in a fume hood.

ReagentMW ( g/mol )Equiv.[1][2][3]RoleRationale
3-Nitroaniline 138.121.0Limiting ReagentThe nucleophile.
4-Methoxybenzaldehyde 136.151.1 - 1.2ElectrophileSlight excess ensures complete consumption of the amine.[1]
STAB (NaBH(OAc)₃)211.941.4 - 1.5Reducing AgentMild hydride donor; does not reduce aldehydes rapidly, favoring imine reduction.
Acetic Acid (AcOH)60.051.0 - 2.0CatalystPromotes imine formation by activating the carbonyl oxygen.
1,2-Dichloroethane (DCE)98.96Solvent0.2 MStandard solvent for STAB reactions; THF is a viable green alternative.

Step-by-Step Protocol

Phase A: Imine Formation (In Situ)
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (N₂).

  • Charging: Add 3-Nitroaniline (1.0 equiv) and 4-Methoxybenzaldehyde (1.1 equiv) to the flask.

  • Solvation: Add anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M relative to the amine.

  • Activation: Add Acetic Acid (1.0 equiv).

    • Expert Insight: 3-Nitroaniline is a weak nucleophile due to the electron-withdrawing nitro group.[1] Acetic acid is critical here to protonate the aldehyde, accelerating the initial attack.[1]

  • Equilibration: Stir at Room Temperature (20–25 °C) for 30–60 minutes.

    • Observation: The solution often turns yellow/orange, indicating imine formation.

Phase B: Selective Reduction
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3–4 portions over 10 minutes.

    • Why portions? To manage mild exotherms and prevent localized "hotspots" of reducing agent.

  • Reaction: Stir the suspension vigorously at Room Temperature under N₂ for 4–16 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting amine (lower Rf) should disappear; the imine (high Rf) should convert to the product (intermediate Rf).[1]

Phase C: Workup & Isolation
  • Quench: Cool the mixture to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases and pH is neutral/basic (~8).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).

  • Washing: Wash combined organics with Brine (1x), then dry over anhydrous Na₂SO₄ .

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil/solid.

Figure 2: Workup Flowchart

Workup Crude Reaction Mixture (DCE) Quench Add sat. NaHCO3 (pH ~8) Crude->Quench SepFunnel Phase Separation Quench->SepFunnel OrgLayer Organic Layer (Product + Impurities) SepFunnel->OrgLayer AqLayer Aqueous Layer (Borate salts) SepFunnel->AqLayer Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Final Crude Product Dry->Final

Caption: Standard extractive workup procedure to remove borate byproducts.

Purification & Characterization

Purification Strategy
  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of Hexanes : Ethyl Acetate (Start 95:5 → End 70:30).

  • Recrystallization (Optional): If the product is a solid, recrystallization from Ethanol/Hexane is effective for high-purity needs.

Quality Control Specifications

Validate the synthesized compound using the following spectral markers:

TechniqueExpected SignalStructural Assignment
¹H NMR (CDCl₃) δ 3.80 ppm (s, 3H)Methoxy group (-OCH₃)
δ 4.30 ppm (s, 2H)Benzylic methylene (-CH₂-N)
δ 6.80–7.50 ppm (m)Aromatic protons (distinct splitting for 3-nitro vs 4-methoxy rings)
MS (ESI+) [M+H]⁺ = 259.1Molecular Ion
Appearance Yellow to Orange SolidNitroanilines are characteristically colored.[4]

Troubleshooting & Expert Tips

  • Stalled Reaction: If the imine remains unreduced after 16h, add an additional 0.5 equiv of STAB and stir for 4 hours.

  • Over-Alkylation: Dialkylation (formation of the tertiary amine) is rare with STAB and benzaldehydes. However, if observed, ensure the amine is not in large excess and strictly follow the 1:1.1 stoichiometry.[1]

  • Solvent Choice: If 3-Nitroaniline solubility is poor in DCE, a mixture of DCE/THF (1:1) can be used. Avoid Methanol if using STAB, as it reacts with the reagent (though it is acceptable for NaBH₄ protocols).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[7]

  • Master Organic Chemistry. "Reductive Amination: A Guide."

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride in Reductive Amination."

Sources

Application Notes and Protocols for N-(4-Methoxybenzyl)-3-nitroaniline in Novel Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Building Block for Optoelectronics

N-(4-Methoxybenzyl)-3-nitroaniline is an organic compound with significant potential in the synthesis of novel materials for advanced optical and electronic applications. Its molecular architecture, featuring an electron-donating methoxybenzyl group and an electron-withdrawing nitroaniline moiety, establishes a potent intramolecular charge-transfer (ICT) characteristic. This inherent electronic asymmetry is a critical attribute for materials intended for use in nonlinear optics (NLO) and as components in organic light-emitting diodes (OLEDs). This document provides a comprehensive guide for researchers, chemists, and material scientists, detailing the synthesis, characterization, and potential applications of this versatile molecule.

The strategic placement of the nitro group at the meta position of the aniline ring, combined with the para-methoxy substitution on the benzyl group, fine-tunes the electronic properties of the molecule. This substitution pattern influences the ground and excited state dipole moments, which are fundamental to achieving a high second-order nonlinear optical response. Furthermore, the charge-transfer nature of this compound makes it an intriguing candidate for use as a dopant or host material in the emissive layers of OLEDs, where efficient charge recombination is paramount for light generation.

These application notes are designed to provide not only a step-by-step protocol for the synthesis of this compound but also to offer insights into the scientific rationale behind the experimental procedures and to explore its promising applications in materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in material synthesis. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₃-
Molecular Weight 258.27 g/mol -
Appearance Expected to be a yellow to orange solidGeneral observation for nitroaniline derivatives
Melting Point 98-99 °C[1]
CAS Number 305851-22-3[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. Limited solubility in non-polar solvents and water.Inferred from the structure and properties of similar compounds

Synthesis Protocol: Reductive Amination

The synthesis of this compound can be efficiently achieved via a reductive amination reaction between 3-nitroaniline and 4-methoxybenzaldehyde. This two-step, one-pot procedure involves the initial formation of an imine intermediate, which is then selectively reduced in situ to the desired secondary amine. This method is widely favored for its high yields, mild reaction conditions, and broad functional group tolerance.[2]

Causality of Experimental Choices:
  • Choice of Reactants: 3-nitroaniline provides the core nitroaromatic amine structure, which is crucial for the desired electronic properties. 4-methoxybenzaldehyde is selected for the introduction of the electron-donating methoxybenzyl group, which enhances the intramolecular charge-transfer character.

  • Solvent: Methanol is an excellent solvent for both the imine formation and the subsequent reduction. It readily dissolves the reactants and the sodium borohydride reducing agent.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of imines to amines. Its chemoselectivity ensures that the nitro group on the aniline ring remains intact during the reaction.[3]

  • Temperature Control: The reaction is initially performed at room temperature to facilitate the formation of the imine. The subsequent reduction with NaBH₄ is also carried out at room temperature, as the reaction is typically exothermic but manageable without external cooling.

  • Purification: Recrystallization from ethanol is a standard and effective method for purifying the final product, yielding a crystalline solid of high purity.

Experimental Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification 3-nitroaniline 3-nitroaniline Mixing Mix reactants in Methanol 3-nitroaniline->Mixing 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxybenzaldehyde->Mixing Methanol Methanol Methanol->Mixing Imine_Formation Stir at RT (Imine Formation) Mixing->Imine_Formation NaBH4_Addition Add NaBH4 portion-wise Imine_Formation->NaBH4_Addition Reduction Stir at RT (Reduction) NaBH4_Addition->Reduction Quenching Quench with water Reduction->Quenching Filtration Filter crude product Quenching->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry under vacuum Recrystallization->Drying Final_Product N-(4-Methoxybenzyl)- 3-nitroaniline Drying->Final_Product

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroaniline (1.38 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in methanol (50 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: To the stirred solution, add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes. A mild evolution of gas may be observed.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for an additional 2 hours. Monitor the reaction by TLC until the starting materials and the imine intermediate are no longer visible.

  • Work-up: Quench the reaction by slowly adding distilled water (100 mL). The crude product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

  • Purification: Recrystallize the crude product from hot ethanol (approximately 30-40 mL). Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the nitroaniline and methoxybenzyl rings, a singlet for the methoxy group, and a singlet for the methylene bridge protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 14 carbon atoms in the molecule with distinct chemical shifts for the aromatic, methoxy, and methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amine, aromatic C-H stretching, C=C stretching of the aromatic rings, and the symmetric and asymmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹).

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, recorded in a solvent like ethanol or acetonitrile, is expected to show an absorption maximum corresponding to the intramolecular charge-transfer transition. The position of this band can be sensitive to the polarity of the solvent (solvatochromism).[4]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (258.27 g/mol ).

  • Melting Point Analysis: A sharp melting point range close to the literature value (98-99 °C) is indicative of high purity.[1]

Applications in Novel Material Synthesis

Nonlinear Optical (NLO) Materials

The pronounced intramolecular charge-transfer character of this compound makes it a highly promising candidate for second-order nonlinear optical applications. NLO materials are essential for technologies such as frequency conversion of lasers, optical switching, and electro-optic modulation. The efficiency of a second-order NLO material is related to its molecular hyperpolarizability (β). The "push-pull" electronic structure of this compound, with the electron-donating methoxybenzyl group and the electron-withdrawing nitroaniline moiety, is a classic design strategy for enhancing β.

Research on analogous compounds, such as N-Benzyl-3-nitroaniline (B3NA), has demonstrated their potential as promising NLO crystals with high second harmonic generation (SHG) efficiency.[5] The introduction of the methoxy group in this compound is expected to further enhance the NLO properties by increasing the electron-donating strength of the benzyl moiety.

Protocol for Second Harmonic Generation (SHG) Measurement (Kurtz-Perry Powder Technique):

This protocol outlines a standard method for evaluating the second harmonic generation efficiency of a powdered sample.

  • Sample Preparation: Finely grind the crystalline this compound to a uniform powder. The particle size should be in the range of 100-150 µm to minimize scattering effects.

  • Sample Holder: Pack the powdered sample into a capillary tube or a thin cell with transparent windows.

  • Experimental Setup:

    • Use a high-intensity pulsed laser, such as a Nd:YAG laser operating at its fundamental wavelength of 1064 nm.

    • Direct the laser beam onto the powdered sample.

    • Place a filter after the sample to block the fundamental wavelength (1064 nm) and allow the second harmonic signal (532 nm) to pass through.

    • Use a photomultiplier tube (PMT) or a suitable photodetector to detect the intensity of the 532 nm light.

  • Data Acquisition: Measure the intensity of the second harmonic signal generated by the sample.

  • Reference Measurement: Replace the sample with a standard NLO material of known SHG efficiency, such as potassium dihydrogen phosphate (KDP), and measure its SHG intensity under the same experimental conditions.

  • Efficiency Calculation: The relative SHG efficiency of this compound can be calculated by comparing its SHG intensity to that of the KDP reference.

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of this compound also suggest its potential use in organic light-emitting diodes. In OLEDs, the emissive layer is a critical component where charge carriers (electrons and holes) recombine to produce light. The efficiency of this process is highly dependent on the electronic energy levels and charge-transporting properties of the materials used.

This compound, with its donor-acceptor structure, could function as a fluorescent dopant (guest) within a host material in the emissive layer of an OLED.[6] The host material facilitates charge transport, while the guest material traps the excitons and emits light. The energy transfer from the host to the guest is a crucial step for efficient emission. The intramolecular charge-transfer nature of the molecule can lead to high fluorescence quantum yields.

Conceptual OLED Device Architecture:

OLEDSchematic cluster_light Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL Electrons EML Emissive Layer (EML) Host:Guest (this compound) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission EML->Light Anode Anode (e.g., ITO) HTL->Anode Holes

Caption: A conceptual layered structure of an OLED device.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel organic materials. Its inherent intramolecular charge-transfer characteristics make it a strong candidate for applications in nonlinear optics and as a component in organic light-emitting diodes. The straightforward and efficient synthesis via reductive amination allows for its accessible preparation in a laboratory setting. Further research into the crystal engineering of this compound and the fabrication and characterization of devices incorporating it will undoubtedly unlock its full potential in the field of materials science.

References

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2026). 3-nitroaniline and 3-nitrophenol - A novel non linear optical material. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Edusprouts. (2009). Lab Report on Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • ResearchGate. (2025). Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline. Retrieved from [Link]

  • ACS Publications. (n.d.). The solvatochromic comparison method. 3. Hydrogen bonding by some 2-nitroaniline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth, structural, optical, DFT, thermal and dielectric studies of N-Benzyl-3-nitroaniline (B3NA): a promising nonlinear optical crystal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorescent polymer guest:small molecule host solution-processed OLEDs. Retrieved from [Link]

  • PubMed. (2020). Identification of host-guest systems in green TADF-based OLEDs with energy level matching based on a machine-learning study. Retrieved from [Link]

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N-(4-Methoxybenzyl)-3-nitroaniline: A Strategic Scaffold for Asymmetric 1,3-Diamine Synthesis

[1][2]

Executive Summary & Strategic Importance

This compound (CAS: 305851-22-3) acts as a critical "differentiation scaffold" in medicinal chemistry.[1][2] Its primary value lies in breaking the symmetry of the 1,3-diaminobenzene core.[3]

In drug discovery, the 1,3-phenylenediamine motif is a privileged pharmacophore found in numerous kinase inhibitors, HDAC inhibitors, and GPCR ligands.[2][3] However, synthesizing non-symmetrically substituted 1,3-diamines from the parent diamine is plagued by statistical by-products (bis-substitution) and purification challenges.[1][2]

This molecule solves that problem via a "Protect-Reduce-Couple" strategy:

  • Differentiation: The aniline nitrogen is "capped" with a 4-Methoxybenzyl (PMB) group.[1] This group serves dual roles: it modulates the nucleophilicity of the amine and acts as a semi-labile protecting group.[3]

  • Orthogonality: The 3-nitro group serves as a latent primary amine.[1]

  • Versatility: Post-reduction, the molecule presents one secondary (benzylated) amine and one primary (free) amine, allowing for highly selective sequential functionalization (e.g., urea formation, acylation, or SNAr) without the need for excess reagents or complex chromatography.[3]

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 305851-22-3
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.28 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water/Hexane
pKa (Predicted) ~2.0 (Aniline nitrogen reduced by nitro EWG)
Key Reactivity Nitro reduction; Electrophilic aromatic substitution; PMB cleavage

Strategic Workflow: The "Asymmetric Entry" Pathway

The following diagram illustrates the logical flow of using this scaffold to generate complex, non-symmetric drug cores.

GStart3-NitroanilineInterN-(4-Methoxybenzyl)-3-nitroaniline(The Scaffold)Start->InterReductive Amination(Protocol A)ReducedN1-(4-Methoxybenzyl)-benzene-1,3-diamineInter->ReducedChemo-selectiveNitro Reduction(Protocol B)FunctAsymmetric1,3-Diamine CoreReduced->FunctSelective Acylation/Urea Formation(Primary Amine)FinalTarget Drug Candidate(e.g., Kinase Inhibitor)Funct->FinalPMB Deprotection& N-Alkylation

Caption: Workflow for utilizing this compound to generate non-symmetric 1,3-diaminobenzene pharmacophores.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: Direct alkylation with benzyl chloride often leads to bis-alkylation.[1][2] Reductive amination is controlled, cleaner, and strictly mono-selective.[1][2][3]

Reagents:

  • 3-Nitroaniline (1.0 equiv)[1][2][4]

  • 4-Methoxybenzaldehyde (p-Anisaldehyde) (1.05 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2][3]

  • Acetic Acid (glacial, 1-2 equiv)[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2][3]

Step-by-Step:

  • Imine Formation: In a round-bottom flask, dissolve 3-nitroaniline (10 mmol, 1.38 g) and 4-methoxybenzaldehyde (10.5 mmol, 1.43 g) in DCM (40 mL).

  • Acid Activation: Add Acetic Acid (15 mmol, 0.85 mL). Stir at Room Temperature (RT) for 30–60 minutes. Note: The solution often turns cloudy or changes color as the imine/hemiaminal forms.[3]

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Separate layers. Extract the aqueous layer with DCM (2 x 30 mL).[3] Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 8:2).

    • Target Yield: 85–95%.[1][3]

Protocol B: Chemo-selective Nitro Reduction

Rationale: We must reduce the nitro group without cleaving the PMB group (which is sensitive to hydrogenolysis under aggressive conditions) or reducing the aromatic ring.[3] Iron-mediated reduction is the most robust method here.[1]

Reagents:

  • This compound (1.0 equiv)[1][2][4][5]

  • Iron Powder (5.0 equiv)[2][3]

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)[2][3]

  • Ethanol / Water (4:1 ratio)[2][3]

Step-by-Step:

  • Preparation: Suspend the nitro compound (5 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add NH₄Cl (25 mmol) and Iron powder (25 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor by TLC (the amine is significantly more polar and often fluorescent).[3] Reaction is usually complete in 2–4 hours.[3]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[3]

  • Isolation: Concentrate the filtrate. Redissolve the residue in EtOAc, wash with water and brine.[3] Dry and concentrate.

    • Product: N1-(4-Methoxybenzyl)benzene-1,3-diamine.[1][2]

    • Stability Note: This intermediate is oxidation-sensitive (turns dark/purple).[1][2] Use immediately or store under Argon at -20°C.

Protocol C: PMB Deprotection (Optional)

Rationale: If the PMB was used solely as a protecting group, it must be removed after the core scaffold is built.[3] Acidic cleavage is standard.[1][3]

Reagents:

  • Trifluoroacetic Acid (TFA)[2][3]

  • Anisole (Scavenger)[2][3]

Step-by-Step:

  • Dissolve the substrate in neat TFA (or 1:1 TFA:DCM).[3]

  • Add 2-3 drops of Anisole (traps the benzyl cation to prevent re-alkylation).[1][3]

  • Heat to 60°C for 2–6 hours.

  • Concentrate in vacuo.[1][3] Neutralize with NaHCO₃ during workup.[1][3]

Analytical Quality Control (QC)[2][3]

To validate the synthesis, look for these specific NMR signatures.

NucleusFeatureChemical Shift (δ ppm in DMSO-d₆)Diagnostic Value
¹H NMR PMB -OMe 3.73 (Singlet, 3H)Confirms PMB incorporation.[1][2]
¹H NMR Benzylic CH₂ 4.30 (Doublet, 2H)Coupling to NH confirms secondary amine.[1][3]
¹H NMR NH 6.8–7.0 (Triplet/Broad)Disappears upon D₂O shake.[1][3]
¹H NMR Nitro-Aromatic 7.4–7.6 (Multiplet)Distinct shift from starting aniline.[1][2]
¹³C NMR C-NO₂ ~149.0Confirms nitro group integrity (Protocol A).[1][2]

Safety & Handling

  • Nitroaniline Toxicity: 3-nitroaniline derivatives are potential methemoglobinemia inducers.[1][2] Handle in a fume hood. Avoid skin contact.[1][3]

  • Explosion Hazard: While this specific derivative is stable, nitro compounds can be energetic.[2][3] Do not distill the neat solid at high temperatures.[3]

  • Iron Waste: The iron sludge from Protocol B is pyrophoric when dry.[3] Keep wet and dispose of in designated heavy metal waste containers.[3]

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2][3] Link[2][3]

  • Nitro Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E.[2][3] "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions."[1][3] Tetrahedron Letters, 1984, 25(32), 3415-3418.[2][3] (Contextual reference for mild reductions).

  • PMB Deprotection: Greene, T. W., & Wuts, P. G. M.[1][2][3] Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.[1][2][3] (Standard text for TFA/Oxidative cleavage protocols).

  • 1,3-Diamine Scaffolds in Kinase Inhibitors: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2][3] Nature Reviews Cancer, 2009, 9, 28–39.[1][2][3] Link

Application Note: HPLC Analysis of N-(4-Methoxybenzyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Optimization, and Validation Strategy

Introduction & Molecule Profile[1][2][3]

N-(4-Methoxybenzyl)-3-nitroaniline is a secondary amine intermediate often encountered in the synthesis of kinase inhibitors and dye precursors.[1][2][3] Its analysis presents a specific chromatographic challenge: balancing the retention of the hydrophobic benzyl/nitro-aromatic scaffold while managing the peak shape issues common to secondary amines.[4][2]

This guide provides a "First Principles" approach to analyzing this molecule, synthesizing data from structural analogs (3-nitroaniline and N-benzylanilines) to create a robust protocol.

Physicochemical Profile (Critical for Method Design)
ParameterValue (Est.)[1][3]Chromatographic Implication
Structure Secondary Amine, Nitro-aromatic, Anisole moietyMixed polarity; potential for

interactions.[1][2][3]
pKa (Conj. Acid) ~2.5 - 3.0The 3-nitro group is electron-withdrawing, significantly reducing the basicity of the aniline nitrogen compared to standard amines (pKa ~4.6).[1][2]
LogP ~3.2 - 3.5Moderately hydrophobic.[1][2][3] Requires high organic content for elution.[4][1][2][3]
UV Activity

~240 nm, ~280 nm
Strong UV chromophore due to nitro-conjugation and the anisole ring.[1][2]

Method Development Strategy

The primary challenge is ensuring separation from likely synthetic precursors: 3-Nitroaniline (more polar) and 4-Methoxybenzaldehyde (less polar, neutral).[1][2][3]

Mechanistic Logic[1][4][5]
  • Stationary Phase: A C18 (Octadecyl) column is the standard starting point.[4][1][3] However, due to the aromatic nature of the analyte, a Phenyl-Hexyl column offers superior selectivity if the C18 fails to separate the analyte from closely related aromatic impurities (via

    
     retention mechanisms).[4][2]
    
  • pH Selection:

    • Acidic (pH ~2.7 with 0.1% Formic Acid): At this pH, the amine (pKa ~2.[4]5) exists in a dynamic equilibrium between protonated and neutral forms.[4][1][3] While usually risky for peak shape, the low basicity of this specific nitroaniline makes acidic conditions acceptable and LC-MS compatible.[4][2]

    • Basic (pH 10 with NH₄OH): Ensures the molecule is 100% in the neutral (free base) state, often resulting in sharper peaks and higher retention for hydrophobic amines.[4] We will proceed with the Acidic Protocol as the primary method due to its universality. [4][2]

Visualizing the Separation Logic

G cluster_0 Analyte Properties cluster_1 Chromatographic Interaction Analyte N-(4-Methoxybenzyl)- 3-nitroaniline Prop1 Hydrophobic (Benzyl Group) Analyte->Prop1 Prop2 Weak Base (Nitroaniline) Analyte->Prop2 C18 C18 Ligands Prop1->C18 Hydrophobic Retention Silanol Residual Silanols Prop2->Silanol Potential Tailing (Minimize via Endcapping) Result Separation Goal: Sharp Peak, k' > 2 C18->Result

Caption: Interaction map showing the balance between hydrophobic retention and silanol activity.

Detailed Experimental Protocol

A. Instrumentation & Conditions[1][2][3][5][6]
  • System: HPLC or UHPLC with PDA (Photodiode Array) detector.[4][1][3]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge BEH C18.[1][3]

    • Why: These columns are heavily "end-capped," covering exposed silanols that cause tailing for amines.[4][1][2][3]

  • Temperature: 40°C (Improves mass transfer and peak sharpness).[1][3]

  • Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC).

B. Mobile Phase Preparation[1][3][4][5]
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (v/v).[4][1][3]

    • Preparation: Add 1 mL high-purity Formic Acid to 1 L Milli-Q water.[1][2][3] Mix and degas.

  • Solvent B (Organic): Acetonitrile (HPLC Grade) + 0.1% Formic Acid.[1][3]

    • Note: Acetonitrile is preferred over Methanol for lower backpressure and sharper peaks for aromatic amines.[4][1][3]

C. Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.00955Equilibration
1.00955Isocratic Hold (Impurity elution)
12.00595Linear Gradient
15.00595Wash Step
15.10955Return to Initial
20.00955Re-equilibration
D. Detection Settings
  • Primary Wavelength: 254 nm (Strong nitro-aromatic absorption).[1][2][3]

  • Secondary Wavelength: 280 nm (Specific to the methoxy-benzyl ring).[1][3]

  • Reference Wavelength: 360 nm (bw 100) or Off.

Sample Preparation & System Suitability[1][2][3][4]

Sample Diluent Strategy

Crucial Step: Do not dissolve the sample in 100% Acetonitrile if injecting a large volume (>5 µL).[4][1][3] This leads to "solvent effect" (peak splitting).[4][1][3]

  • Stock Solution: Dissolve 10 mg analyte in 10 mL Acetonitrile (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) .[4][1][3]

System Suitability Criteria (Acceptance Limits)
  • Retention Time (RT): Analyte RT ± 0.1 min.

  • Tailing Factor (

    
    ): 
    
    
    
    .[4][1][3]
    • If

      
      : The column may have active silanols.[4][1][3] Switch to a higher pH method (Ammonium Bicarbonate, pH 10) or add 5mM Ammonium Formate to the mobile phase.[4]
      
  • Resolution (

    
    ): 
    
    
    
    between the analyte and the nearest impurity (likely 3-nitroaniline).[1][3]

Troubleshooting & Optimization Logic

If the standard protocol fails, follow this decision tree to optimize.

Optimization Start Issue Detected Issue1 Peak Tailing (>1.5) Start->Issue1 Issue2 Poor Resolution from Impurities Start->Issue2 Action1 Add Modifier: 5mM Ammonium Formate Issue1->Action1 First Step Action3 Change Selectivity: Switch to Phenyl-Hexyl Column Issue2->Action3 Pi-Pi interaction required Action2 Switch pH: Use 10mM NH4HCO3 (pH 10) Action1->Action2 If fails

Caption: Troubleshooting logic for common chromatographic issues with nitroanilines.

Specific Impurity Markers
  • 3-Nitroaniline: Will elute earlier (more polar, lower LogP).[1][2][3]

  • 4-Methoxybenzaldehyde: Will elute later or close to the analyte (neutral, hydrophobic).[1][3] Monitor at 254 nm.[4][1][3]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[4] Introduction to Modern Liquid Chromatography. Wiley.[4][1][2][3] (General HPLC Theory for weak bases). [1][3]

  • PubChem. (2023).[4][1][3][5] Compound Summary: 3-Nitroaniline.[1][2][3][5][] National Library of Medicine.[4][1][3] (Source for pKa and structural data). [Link]

  • Agilent Technologies. (2020).[4][1][3] Strategies for the Separation of Basic Compounds. (Technical Note on handling amine tailing). [Link]

  • McCalley, D. V. (2010).[4][1][3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Advanced column selection logic). [Link]

Sources

Application Note and Protocols for the Crystallization of N-(4-Methoxybenzyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in the Purification of N-(4-Methoxybenzyl)-3-nitroaniline

This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science. As with many organic compounds synthesized in the laboratory, the crude product is often contaminated with byproducts, unreacted starting materials, and other impurities. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding highly pure crystalline material from a complex mixture. The formation of a well-ordered crystal lattice inherently excludes molecules that do not fit, thus separating the desired compound from impurities.

This application note provides a comprehensive guide to the crystallization of this compound, offering detailed protocols for various methods and a scientific rationale for solvent selection and procedural steps. The methodologies described herein are designed to be robust and adaptable, enabling researchers to obtain high-purity crystalline material suitable for downstream applications, including analytical characterization and use in drug development workflows.

Physicochemical Properties and Considerations

Understanding the physicochemical properties of this compound and its parent compounds is crucial for developing an effective crystallization strategy.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Solubility Profile
3-NitroanilineC6H6N2O2138.12Yellow solid114Slightly soluble in benzene; soluble in ethanol, ether, acetone; very soluble in methanol.
4-NitroanilineC6H6N2O2138.12Yellow or brown powder146-149Soluble in ethanol (50 mg/ml with heat), ether (33 mg/ml), and mineral acids.
This compoundC14H14N2O3258.27Yellow solidNot widely reportedExpected to have good solubility in polar organic solvents.

The presence of the nitro group and the secondary amine in the target molecule suggests that it will exhibit moderate to good solubility in polar organic solvents. The methoxybenzyl group will also influence solubility, likely increasing its affinity for slightly less polar solvents compared to the parent nitroanilines.

Solvent Selection: The Key to Successful Crystallization

The choice of solvent is the most critical parameter in crystallization. An ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the crystals after filtration.

  • Non-toxic and inexpensive: For practical and safety reasons, less toxic and more affordable solvents are preferred.

Based on the known solubility of 3-nitroaniline and the principle of "like dissolves like," a range of protic and aprotic polar solvents should be screened.

Recommended Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Halogenated Solvents: Dichloromethane (use with caution due to toxicity)

  • Solvent/Anti-solvent Systems: A combination of a good solvent (in which the compound is highly soluble) and an anti-solvent (in which the compound is poorly soluble) can be very effective. Common examples include:

    • Ethanol/Water

    • Acetone/Hexane

    • Toluene/Hexane

A preliminary screening for a suitable solvent can be performed on a small scale. Place a small amount of the crude this compound in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon gentle heating. If the compound dissolves readily at room temperature, the solvent is likely too good. If it dissolves upon heating and recrystallizes upon cooling, it is a promising candidate.

Crystallization Protocols

The following protocols provide detailed, step-by-step methodologies for the crystallization of this compound.

Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)

This is the most straightforward crystallization method and is a good starting point, especially given that a related compound has been successfully recrystallized from ethanol.

Rationale: This method relies on the principle that the solubility of the compound in the chosen solvent is significantly higher at elevated temperatures than at lower temperatures. By dissolving the compound in a minimal amount of hot solvent and then allowing it to cool slowly, the solution becomes supersaturated, leading to the formation of crystals.

Workflow Diagram:

G cluster_0 Cooling Crystallization Workflow A Dissolve crude product in minimal hot ethanol B Hot gravity filtration (if impurities are present) A->B Optional C Slow cooling to room temperature A->C B->C D Further cooling in an ice bath C->D E Vacuum filtration to isolate crystals D->E F Wash crystals with cold ethanol E->F G Dry crystals under vacuum F->G

Caption: Workflow for cooling crystallization.

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding ethanol dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, well-defined crystals. Disturbing the solution during this stage can lead to the formation of small, impure crystals.

  • Ice Bath: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or a desiccator to remove the last traces of solvent.

Protocol 2: Slow Evaporation

This method is useful when the compound is highly soluble in the chosen solvent even at low temperatures, or for growing high-quality single crystals for X-ray diffraction.

Rationale: This technique involves dissolving the compound in a suitable solvent and then allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. The slow rate of evaporation is key to growing large, high-quality crystals.

Workflow Diagram:

G cluster_0 Slow Evaporation Workflow A Dissolve crude product in a suitable volatile solvent B Filter the solution to remove insoluble impurities A->B C Transfer solution to a clean vial B->C D Cover the vial with a perforated parafilm or a loose cap C->D E Allow solvent to evaporate slowly in a fume hood D->E F Isolate crystals once formed E->F

Caption: Workflow for slow evaporation crystallization.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable volatile solvent (e.g., acetone, ethyl acetate, or dichloromethane) at room temperature.

  • Filtration: Filter the solution through a pipette with a cotton plug or a syringe filter to remove any particulate matter.

  • Evaporation Setup: Transfer the clear solution to a clean vial. Cover the opening of the vial with parafilm and poke a few small holes in it with a needle. Alternatively, a loose-fitting cap can be used. The size and number of holes will control the rate of evaporation.

  • Evaporation: Place the vial in a location where it will not be disturbed, such as the back of a fume hood. Allow the solvent to evaporate slowly over several hours to days.

  • Isolation: Once a suitable amount of crystals has formed, they can be isolated by decanting the remaining solvent and drying the crystals.

Protocol 3: Vapor Diffusion

Vapor diffusion is a gentle and effective method for growing high-quality single crystals, particularly when only a small amount of material is available.

Rationale: This technique involves dissolving the compound in a "good" solvent and placing this solution in a small, open container. This container is then placed in a larger, sealed chamber that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. The poor solvent should be more volatile than the good solvent. Over time, the vapor of the poor solvent diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Workflow Diagram:

G cluster_0 Vapor Diffusion Workflow A Dissolve compound in a 'good' solvent (e.g., Toluene) B Place solution in a small, open vial A->B C Place the small vial inside a larger, sealed jar B->C E Seal the jar and allow vapor to diffuse C->E D Add a 'poor' solvent (e.g., Hexane) to the bottom of the large jar D->C F Crystals form in the small vial E->F

Caption: Workflow for vapor diffusion crystallization.

Step-by-Step Protocol:

  • Prepare the Solution: Dissolve a small amount of this compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., toluene).

  • Setup: Place this solution in a small, open vial.

  • Chamber Preparation: Place the small vial inside a larger jar or beaker. Add a more volatile "poor" solvent (e.g., hexane or pentane) to the bottom of the larger container, ensuring the level of the poor solvent is below the opening of the small vial.

  • Sealing: Seal the larger container tightly with a lid or parafilm.

  • Diffusion and Crystallization: Allow the setup to stand undisturbed. The vapor from the poor solvent will slowly diffuse into the solution in the small vial, causing the compound to crystallize as its solubility decreases. This process can take several days to weeks.

  • Isolation: Once crystals have formed, carefully remove the small vial and isolate the crystals.

Troubleshooting Common Crystallization Problems

ProblemPossible CauseSuggested Solution
Oiling Out The compound's solubility is too high, or the solution is cooled too quickly.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Alternatively, try a different solvent or a solvent/anti-solvent system.
No Crystals Form The solution is not supersaturated, or nucleation has not occurred.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration.
Poor Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored Impurities in Crystals The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Conclusion

The crystallization of this compound is a critical step in its purification. By systematically screening for suitable solvents and employing the appropriate crystallization technique—be it cooling crystallization, slow evaporation, or vapor diffusion—researchers can obtain this compound in high purity. The protocols and guidelines presented in this application note provide a robust framework for achieving successful crystallization, enabling the advancement of research and development in fields that utilize this important molecule.

References

  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • PubChem. 3-Nitroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Nitroaniline. National Center for Biotechnology Information. [Link]

  • Rochester University. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Royal Society of Chemistry. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. [Link]

  • UCLA Chemistry. Recrystallization. [Link]

  • University of Manitoba. Recrystallization. [Link]

  • Vibzz Lab. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis [Video]. YouTube. [Link]

  • Wikipedia. 3-Nitroaniline. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Organic Syntheses. o-NITROANILINE. [Link]

  • Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry. John Wiley & Sons.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

"N-(4-Methoxybenzyl)-3-nitroaniline" use in azo dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: Utilization of N-(4-Methoxybenzyl)-3-nitroaniline in Azo Dye Synthesis

Abstract & Strategic Application

This compound (CAS: 305851-22-3) is a specialized secondary amine intermediate used in the synthesis of high-performance Disperse Azo Dyes and Solvent Dyes .[1] Its structural uniqueness lies in the N-(4-methoxybenzyl) (PMB) moiety, which serves dual functions: it acts as a hydrophobic anchor to increase affinity for polyester/synthetic fibers and provides steric bulk to modulate dye aggregation properties.

In the context of azo dye chemistry, this molecule functions primarily as a Coupling Component (Nucleophile) . The presence of the electron-withdrawing nitro group at the meta-position (relative to the amine) creates a "deactivated" nucleophile, necessitating the use of high-energy diazonium salts (electrophiles) for successful coupling. Alternatively, the nitro group can be reduced to a primary amine, converting the molecule into a Diazo Precursor for complex poly-azo dye architectures.

Compound Profile & Physicochemical Properties

PropertyDataRelevance to Synthesis
CAS Number 305851-22-3Unique Identifier for sourcing.[1][2]
Formula

Stoichiometric calculations.
Molecular Weight 258.27 g/mol Yield determination.
Appearance Yellow Crystalline SolidColor indicates nitro-conjugation.
Melting Point 98–99 °CPurity verification parameter.
Solubility Soluble in DCM, Ethyl Acetate, Hot Ethanol. Insoluble in water.Requires organic co-solvents during coupling.
Electronic Character

-deficient ring (Nitro) with N-activation
Requires strong electrophiles (Diazo components).

Mechanistic Pathways

The utility of this compound bifurcates into two distinct synthetic routes.

  • Route A (Direct Coupling): The secondary amine nitrogen activates the para-position of the benzene ring. Although the meta-nitro group deactivates the ring, the strong electron-donating capability of the N-benzyl amino group allows coupling with potent diazonium salts (e.g., derived from 2,4-dinitroaniline or benzothiazoles).

  • Route B (Reduction-Diazotization): The nitro group is selectively reduced to a primary amine (

    
    ), which is then diazotized. This route incorporates the bulky PMB-amino motif into the diazo component of the final dye.
    

ReactionPathways Start This compound (Starting Material) RouteA Route A: Direct Coupling Start->RouteA As Nucleophile RouteB Route B: Nitro Reduction Start->RouteB As Precursor Coupling Coupling Reaction (Electrophilic Aromatic Substitution) RouteA->Coupling + Ar-N2+ Reduction Reduction (Fe/HCl or H2/Pd) RouteB->Reduction ProductA Disperse Azo Dye (Mono-azo) Coupling->ProductA Diazotization Diazotization (NaNO2 / HCl) Reduction->Diazotization Yields Diamine FinalCoupling Coupling with Phenol/Amine Diazotization->FinalCoupling + Ar'-H ProductB Complex Poly-Azo Dye (Diazo-derived) FinalCoupling->ProductB

Figure 1: Synthetic divergence showing the use of this compound as either a coupling partner or a diazo precursor.

Experimental Protocols

Protocol A: Synthesis of Disperse Dyes (Direct Coupling)

Target Audience: Development of hydrophobic dyes for polyester.

Prerequisites:

  • Diazo Component: 4-Nitroaniline (or 2-Chloro-4-nitroaniline for deeper shades).

  • Coupler: this compound (0.01 mol, ~2.58 g).

  • Solvent System: Glacial Acetic Acid / Propionic Acid (3:1) to solubilize the coupler.

Step-by-Step Methodology:

  • Preparation of Diazonium Salt (The Electrophile):

    • Dissolve 0.01 mol of 4-nitroaniline in 15 mL of 5M HCl.

    • Cool to 0–5 °C in an ice bath.[3]

    • Add dropwise a solution of sodium nitrite (

      
      , 0.011 mol) in 5 mL water. Maintain temp < 5 °C.
      
    • Stir for 20 mins. Verify excess nitrous acid with starch-iodide paper (turns blue). Destroy excess with sulfamic acid (urea).

  • Preparation of Coupling Component (The Nucleophile):

    • Dissolve 2.58 g of This compound in 20 mL of Glacial Acetic Acid.

    • Note: The hydrophobic PMB group necessitates organic solvent; water alone will precipitate the coupler.

    • Cool the solution to 0–5 °C.

  • The Coupling Reaction:

    • Slowly add the Diazonium solution to the Coupler solution over 30 minutes.

    • Critical Control: Simultaneously add saturated Sodium Acetate solution to maintain pH at 4.0–5.0.

    • Reasoning: At pH < 3, the amine nitrogen becomes protonated (

      
      ), deactivating the ring and halting reaction. At pH > 7, the diazonium salt degrades.
      
    • Stir at 0–5 °C for 2 hours, then allow to warm to room temperature overnight.

  • Isolation:

    • Pour the reaction mixture into 200 mL of ice-cold water.

    • Filter the precipitated dye. Wash with water until neutral.

    • Recrystallize from Ethanol/DMF to obtain pure dye.

Protocol B: Functionalization via Nitro Reduction

Target Audience: Creating N-substituted phenylenediamines for complex dye scaffolds.

Objective: Convert the 3-nitro group to a 3-amino group, yielding N-(4-Methoxybenzyl)-benzene-1,3-diamine .

  • Reduction:

    • Suspend 0.01 mol this compound in 50 mL Ethanol.

    • Add 0.05 mol Iron powder and 1 mL conc. HCl (Bechamp Reduction).

    • Reflux for 2 hours. The yellow color will fade/darken as the nitro group reduces.

    • Filter hot to remove iron sludge. Neutralize filtrate with

      
      .
      
  • Diazotization of Product:

    • The resulting diamine contains a primary amine (at pos 3) and a secondary amine (at pos 1).

    • Treating this with

      
      /HCl at 0 °C will selectively diazotize the primary amine  (forming 
      
      
      
      ), leaving the secondary amine intact.
    • This diazonium intermediate can then be coupled to phenols or naphthols to create dyes where the "N-(4-methoxybenzyl)" group acts as an auxochrome on the diazo side.

Safety & Handling (E-E-A-T)

  • Toxicology: Nitroanilines are generally toxic by inhalation and skin absorption. They may cause methemoglobinemia (blue skin/lips).

  • PPE: Full chemical resistant gloves (Nitrile), safety goggles, and fume hood are mandatory.

  • Waste Disposal: Azo dyes and diazonium waste must be segregated. Diazonium salts are potentially explosive if dried; keep wet and quench before disposal.

References

  • ChemicalBook . (2023).[4][5] this compound Properties and Suppliers. Retrieved from

  • PubChem . (2025).[6] Compound Summary: this compound.[1][2][7] National Library of Medicine. Retrieved from [6]

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard reference for Azo coupling mechanisms).
  • ChemGuide . (2023). Reactions of Diazonium Salts. Retrieved from

Sources

Application Notes & Protocols: N-(4-Methoxybenzyl)-3-nitroaniline as a Strategic Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, medicinal chemists, and professionals in drug development and materials science.

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. N-(4-Methoxybenzyl)-3-nitroaniline emerges as a highly valuable and versatile building block, particularly for the synthesis of nitrogen-containing heterocycles. Its structure is endowed with a unique combination of functionalities: a nucleophilic secondary amine, an electrophilic aromatic ring activated by a nitro group, and a readily cleavable 4-methoxybenzyl (PMB) protecting group. This trifecta of reactive sites offers a rich platform for a diverse array of chemical transformations, enabling access to a wide range of heterocyclic scaffolds, most notably benzimidazoles, which are privileged structures in medicinal chemistry.

This guide provides an in-depth exploration of this compound's application in heterocyclic synthesis, focusing on a robust protocol for its conversion into a substituted benzimidazole derivative. We will delve into the causality behind the experimental design, the underlying reaction mechanism, and the broader potential of this precursor.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is crucial for successful and safe experimentation.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 305851-22-3[1]
Molecular Formula C₁₄H₁₄N₂O₃[1]
Molecular Weight 258.27 g/mol [1]
Melting Point 98-99 °C[1]
Appearance Crystalline solid-
Storage 2-8°C, protected from light and moisture[1]

Safety and Handling: this compound is a nitroaromatic compound and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Core Application: Reductive Cyclization to Synthesize 1-(4-Methoxybenzyl)-6-nitro-1H-benzimidazole

The most direct and powerful application of this compound is its use in the synthesis of benzimidazoles via reductive cyclization. This one-pot reaction transforms the ortho-nitroaniline moiety into the benzimidazole core by reducing the nitro group to an amine, which then cyclizes with a suitable one-carbon source.

This protocol details the synthesis of a benzimidazole derivative using formic acid as the C1 source, a common and effective method.

Overall Synthetic Workflow

The transformation from the starting material to the final product involves a one-pot reductive cyclization followed by purification.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Final Product A This compound D One-Pot Reductive Cyclization (Reflux, 4-6h) A->D B Ethanol & Formic Acid B->D C Sodium Dithionite (Na₂S₂O₄) C->D Reducing Agent E Solvent Removal D->E F Aqueous Work-up E->F G Column Chromatography F->G H 1-(4-Methoxybenzyl)-6-nitro-1H-benzimidazole G->H

Caption: Synthetic workflow for benzimidazole synthesis.

Detailed Experimental Protocol

Reaction: this compound + HCOOH --(Na₂S₂O₄)--> 1-(4-Methoxybenzyl)-6-nitro-1H-benzimidazole

Materials:

  • This compound (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (4.0 eq)

  • Formic acid (HCOOH), 98% (5.0 eq)

  • Ethanol (EtOH), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ethanol to dissolve the starting material (approx. 10 mL per gram of starting material). To this solution, add formic acid (5.0 eq).

  • Initiation of Reduction: Begin vigorous stirring and add sodium dithionite (4.0 eq) portion-wise over 15-20 minutes. Causality Note: Sodium dithionite is a powerful reducing agent for nitro groups in aqueous or alcoholic media.[2] The portion-wise addition helps to control the initial exotherm and the release of any gaseous byproducts.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours. Self-Validation: A successful reaction will show the consumption of the starting material spot and the appearance of a new, more polar spot corresponding to the benzimidazole product.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Aqueous Extraction: To the resulting residue, add deionized water and ethyl acetate. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts and wash sequentially with deionized water and then brine. Causality Note: The bicarbonate wash neutralizes the excess formic acid, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Product Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4-Methoxybenzyl)-6-nitro-1H-benzimidazole as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Insights: The Reductive Cyclization Pathway

The formation of the benzimidazole ring from the o-nitroaniline precursor proceeds through a well-established cascade of reactions.

  • Reduction of the Nitro Group: The process begins with the reduction of the nitro group (-NO₂) by sodium dithionite. This is a multi-step reduction that proceeds through nitroso and hydroxylamine intermediates to ultimately form the corresponding amine (-NH₂).[3]

  • Formation of Formamide Intermediate: The newly formed ortho-diamine does not isolate. Instead, the primary amine formed from the nitro group reduction reacts with formic acid to generate a formamide intermediate.

  • Intramolecular Cyclization: The secondary amine of the original N-benzyl group then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formamide. This intramolecular cyclization forms a five-membered ring intermediate.

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate, leading to the formation of the aromatic imidazole ring.

G A This compound Start B ortho-Diamino Intermediate After Nitro Reduction A:f0->B:f0  Na₂S₂O₄   C Formamide Intermediate Reaction with HCOOH B:f0->C:f0  HCOOH   D Cyclized Intermediate Intramolecular Attack C:f0->D:f0  Cyclization   E 1-(4-Methoxybenzyl)-6-nitro-1H-benzimidazole Dehydration & Aromatization D:f0->E:f0  - H₂O  

Caption: Mechanism of reductive cyclization to benzimidazole.

Broader Applications and Future Outlook

The utility of this compound is not limited to the synthesis of simple benzimidazoles. The strategic placement of its functional groups opens avenues for more complex heterocyclic systems:

  • Quinoxaline Synthesis: While not a direct cyclization product, the diamine intermediate formed after reduction could be intercepted by a 1,2-dicarbonyl compound to yield quinoxaline derivatives.[4][5] This offers a divergent synthetic route from a common intermediate.

  • Deprotection and Further Functionalization: The 4-methoxybenzyl (PMB) group is a versatile protecting group that can be removed under oxidative or strongly acidic conditions. This unmasks the N-H of the benzimidazole ring, allowing for further functionalization, which is a critical step in building libraries of compounds for drug discovery.[6]

  • Modification of the Nitro Group: The nitro group itself can be a handle for further chemistry. For instance, its reduction to an amine after the benzimidazole core is formed provides a site for amide coupling, sulfonylation, or diazotization reactions, greatly expanding the molecular diversity accessible from this single building block.

References

  • Stilinović, V., & Portada, D. (2011). N-(4-Methylbenzyl)-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2885. [Link]

  • Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.
  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • MacMillan, D. W. C., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. [Link]

  • vibzz lab. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis [Video]. YouTube. [Link]

  • Google Patents. (1993).
  • Hussain, Z., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. [Link]

  • Google Patents. (2013). Method for preparing N-methyl paranitroaniline. CN101580473B.
  • Ibrahim, M. A., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]

  • El Alami, A., et al. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Synthetic Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]

  • Kumar, A., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]

  • ResearchGate. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [Link]

  • Organic Chemistry Portal. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. [Link]

  • Dadun. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. [Link]

  • Gevorgyan, V. (2011). Advances in Selected Heterocyclization Methods. Accounts of Chemical Research. [Link]

  • Google Patents. (1960). Benzimidazoles. US2935514A.
  • Meth-Cohn, O., & Suschitzky, H. (1969). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl. Journal of the Chemical Society C: Organic. [Link]

  • Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [Link]

  • ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. [Link]

  • Royal Society of Chemistry. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. [Link]

  • ChemRxiv. (2023). Three cycles in the MoO2-catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valor. [Link]

  • ChemRxiv. (2023). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. [Link]

  • Dr. Rai Kamal. (2020). Hydrolysis: Preparation of 4-Nitroaniline [Video]. YouTube. [Link]

  • White Rose eTheses Online. (2021). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Methoxybenzyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: N-(4-Methoxybenzyl)-3-nitroaniline (CAS: 305851-22-3) Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Reaction Logic

The synthesis of This compound presents a classic chemoselectivity challenge. You are coupling an electron-deficient aniline (3-nitroaniline) with an electron-rich aldehyde (4-methoxybenzaldehyde).

The Core Challenge: The nitro group at the meta position exerts a strong inductive electron-withdrawing effect (–I), significantly lowering the nucleophilicity of the amine. This makes the initial imine formation the rate-determining step (RDS) and susceptible to stalling. Conversely, once the secondary amine is formed, it is more nucleophilic than the starting material, creating a thermodynamic sink that favors over-alkylation.

We recommend Reductive Amination (Method A) as the primary protocol due to its superior control over bis-alkylation compared to Direct Alkylation (Method B) .

Critical Pathways & Side Reactions (Visualized)

The following diagram maps the reaction network. Understanding these pathways is essential for diagnosing impurities.

ReactionNetwork cluster_inputs Inputs Aniline 3-Nitroaniline (Deactivated Nucleophile) Imine Imine Intermediate (Unstable/Reversible) Aniline->Imine Step 1: Condensation (+ AcOH, - H2O) Aldehyde 4-Methoxybenzaldehyde Aldehyde->Imine Alcohol SIDE PRODUCT B: 4-Methoxybenzyl Alcohol (Aldehyde Reduction) Aldehyde->Alcohol Competitive Reduction (Non-selective Hydride) Imine->Aniline Hydrolysis (Wet Solvents) Target TARGET: This compound Imine->Target Step 2: Reduction (NaBH(OAc)3) BisAlk SIDE PRODUCT A: Bis-PMB-3-nitroaniline (Over-Alkylation) Target->BisAlk Excess Aldehyde + Reducing Agent Diamine SIDE PRODUCT C: N-(4-Methoxybenzyl)-1,3-diaminobenzene (Nitro Reduction) Target->Diamine Chemoselectivity Failure (If H2/Pd used)

Figure 1: Reaction network showing the target pathway (Green) versus competitive side reactions (Red). Note the critical pivot point at the Target molecule where over-alkylation can occur.

Method A: Reductive Amination (The "Gold Standard")

Protocol Summary: Reaction of 3-nitroaniline (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in DCE or THF with Sodium Triacetoxyborohydride (STAB, 1.4 eq) and Acetic Acid (1-2 eq).

Troubleshooting Guide
SymptomProbable CauseTechnical ExplanationCorrective Action
Reaction Stalled (TLC shows SM) Deactivated Nucleophile The 3-nitro group pulls electron density from the amine, making it sluggish to attack the carbonyl. Imine formation is incomplete.Add Acid Catalyst: Introduce 1-2 eq of Acetic Acid (AcOH) to activate the aldehyde carbonyl. Drying: Add activated 4Å Molecular Sieves to drive the equilibrium forward by removing water.
Formation of Benzyl Alcohol Competitive Reduction The reducing agent is reducing the aldehyde before it forms the imine. Common with NaBH₄.Switch Reagent: Use NaBH(OAc)₃ (STAB) . It is less basic and kinetically slower, preferring to reduce the protonated iminium ion over the neutral aldehyde [1].
Formation of Diamine (Ar-NH₂) Loss of Chemoselectivity The nitro group was reduced to an amine.[1] This occurs if Catalytic Hydrogenation (H₂/Pd-C) or strong metals (Zn/HCl) are used.Avoid Hydrogenation: Strictly use Borohydride reagents (NaBH₄ or STAB). These do not reduce nitro groups under standard conditions [2].
Low Yield / Hydrolysis Wet Workup The imine intermediate is sensitive. If the reduction step is too slow, water in the solvent hydrolyzes the imine back to SM.One-Pot Protocol: Do not isolate the imine. Add the reducing agent after allowing the imine to form for 2-4 hours. Ensure anhydrous solvents.[2]

Method B: Direct Alkylation (The "Quick" Route)

Protocol Summary: Reaction of 3-nitroaniline with 4-methoxybenzyl chloride (PMB-Cl) and a base (K₂CO₃ or DIPEA) in DMF or Acetonitrile.

Troubleshooting Guide
SymptomProbable CauseTechnical ExplanationCorrective Action
Significant Bis-Alkylation pKa Inversion The product (secondary amine) is more nucleophilic than the starting material (primary nitroaniline). The product competes for the alkyl halide.Stoichiometry Control: Use a deficiency of PMB-Cl (0.8 eq) and recycle the unreacted aniline. Dilution: Run the reaction at high dilution (0.05 M) to favor mono-alkylation statistically [3].
Regioselectivity Issues Ambident Nucleophile If the aniline ring has other activating groups (unlikely here, but possible in derivatives), alkylation may occur on the ring (C-alkylation).Solvent Switch: Use non-polar solvents if possible, though DMF is usually required for solubility. This is rarely an issue with 3-nitroaniline due to ring deactivation.

Frequently Asked Questions (FAQs)

Q1: Can I use NaBH₄ instead of NaBH(OAc)₃? A: Yes, but with caveats. NaBH₄ is a stronger reducing agent and will reduce the aldehyde to 4-methoxybenzyl alcohol if added too early. If using NaBH₄, you must perform a stepwise reductive amination: form the imine first (reflux in MeOH/EtOH for 4 hours), then cool and add NaBH₄. NaBH(OAc)₃ allows for a one-pot procedure because it selectively reduces the iminium ion in the presence of the aldehyde [1].

Q2: Why is the reaction mixture turning dark red/brown? A: Nitroanilines are chromophores. A deepening color often indicates the formation of the imine (Schiff base), which is highly conjugated and colored. However, if the color turns to a black tar, it indicates oxidative decomposition or polymerization, likely due to excessive heat or light exposure. Perform the reaction under nitrogen.

Q3: How do I remove the bis-alkylated impurity? A: The bis-alkylated byproduct (Tertiary amine) is significantly less polar than the target (Secondary amine) and the starting material (Primary amine).

  • TLC: The Bis-product will have the highest R_f.

  • Purification: Flash chromatography using a gradient of Hexanes:Ethyl Acetate (starting 9:1 to 7:3) is usually effective. The large lipophilic PMB groups make the bis-product elute very quickly.

Q4: Is the nitro group stable to NaBH(OAc)₃? A: Yes. Sodium Triacetoxyborohydride is highly chemoselective and will not reduce aromatic nitro groups, nitriles, or esters under standard reaction conditions (room temperature, DCE/THF solvent) [2].

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 58(42), 8565-8566. (Discusses the challenges of direct alkylation vs reductive amination).

  • Organic Chemistry Portal. "Reductive Amination." (General overview of mechanism and reagents).

Sources

Technical Support Center: N-(4-Methoxybenzyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for the synthesis and purification of N-(4-Methoxybenzyl)-3-nitroaniline .

Ticket ID: N-MB-3NA-PUR-001 Status: Open Priority: High (Process Optimization)[1]

Executive Summary & Compound Profile

User Issue: Difficulties in isolating pure this compound (CAS: 305851-22-3) due to co-elution of starting materials and "oiling out" during crystallization.

Technical Insight: This molecule combines a weakly basic, electron-deficient aniline core (3-nitroaniline) with an electron-rich benzyl tail (4-methoxybenzyl).[1] This duality creates a "push-pull" electronic system that complicates standard acid-base extractions.[1] The nitro group significantly lowers the basicity of the amine (pKa


 2.5), rendering standard HCl salt formations inefficient or prone to hydrolysis.
PropertyValueCritical Note
Molecular Formula

MW: 258.27 g/mol
Melting Point 98–99 °CSharp mp indicates high purity; broad range implies unreacted aniline.[1]
Appearance Yellow Crystalline PowderDarkening to orange/red indicates oxidation or azo-impurities.[1]
Solubility High: DCM, EtOAc, THFLow: Water, Hexanes"Oiling out" is common in alcohol/water mixtures.

Module 1: Synthesis Troubleshooting (The Root Cause)

Most purification failures stem from unoptimized upstream chemistry. The preferred route is Reductive Amination (Reductive Alkylation) rather than direct alkylation, which leads to over-alkylation (tertiary amines).

Workflow Visualization

The following diagram illustrates the reaction pathway and critical control points (CCPs) where impurities are generated.

ReactionPathway cluster_0 Critical Control Point 1 SM1 3-Nitroaniline (Weak Nucleophile) Imine Intermediate Imine (Schiff Base) SM1->Imine Acid Cat. (-H2O) SM2 4-Methoxybenzaldehyde (Electrophile) SM2->Imine Product Target Product (Secondary Amine) Imine->Product Reduction (NaBH4) Bis Bis-Alkylated Impurity Product->Bis Over-alkylation (Avoid Excess Aldehyde)

Figure 1: Reaction pathway highlighting the intermediate imine as the critical control point.

Issue: Incomplete Conversion (The "Sticky Spot")

Symptom: TLC shows a persistent spot for 3-nitroaniline (


 in Hex/EtOAc 3:1) that co-elutes with the product.
  • Root Cause: The nitro group withdraws electrons, making the aniline nitrogen a poor nucleophile.[2] It struggles to attack the aldehyde to form the imine.

  • Corrective Action:

    • Force Imine Formation: Do not add the reducing agent (NaBH4) immediately. Reflux the amine and aldehyde in Methanol or Toluene (with Dean-Stark trap) for 4–6 hours first.

    • Lewis Acid Activation: Add 5 mol% Acetic Acid or

      
       to activate the aldehyde carbonyl.
      
    • Stepwise Reduction: Only add NaBH4 after TLC confirms the disappearance of the starting aniline.

Module 2: Purification Protocols

Because the product is a weak base, Acid-Base extraction is NOT recommended as the primary purification method. The salt formed with HCl is liable to hydrolyze, and the partition coefficient difference between the product and starting nitroaniline is insufficient.

Protocol A: Flash Column Chromatography (The Gold Standard)

This is the most reliable method to remove unreacted aldehyde and aniline.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient Elution.

    • Start: 100% Hexanes (flushes out unreacted aldehyde).

    • Ramp: 5%

      
       20% Ethyl Acetate in Hexanes.
      
  • Elution Order (Typical on Silica):

    • 4-Methoxybenzaldehyde: (High

      
      , Non-polar).[1]
      
    • This compound (Product): (Mid

      
      , Secondary amine).
      
    • 3-Nitroaniline: (Lower

      
      , Primary amine, capable of double H-bonding).[1]
      

Technical Tip: If the aniline and product spots streak or overlap, add 1% Triethylamine to the mobile phase. This neutralizes acidic sites on the silica, sharpening the amine bands.

Protocol B: Recrystallization (Polishing)

Use this only after chromatography or if the crude purity is >85%.

Solvent SystemSuitabilityProtocol
Ethanol (95%) High Dissolve in hot EtOH.[1] Cool slowly to RT, then 4°C. Risk: Oiling out if water content is too high.
Toluene / Heptane Medium Dissolve in min.[1] hot Toluene. Add Heptane dropwise until cloudy.[3] Cool.
Ethyl Acetate / Hexane High Dissolve in hot EtOAc.[1] Add Hexane until turbid. Excellent for removing non-polar impurities.
Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 3:1) Start->TLC Aldehyde Aldehyde Present? TLC->Aldehyde Aniline Unreacted Aniline > 10%? Aldehyde->Aniline No Wash Bisulfite Wash (Removes Aldehyde) Aldehyde->Wash Yes Col Column Chromatography (Hex -> 20% EtOAc) Aniline->Col Yes (Hard to separate) Cryst Recrystallization (EtOH or Toluene/Heptane) Aniline->Cryst No (Trace amounts) Wash->Aniline

Figure 2: Decision tree for selecting the appropriate purification method based on impurity profile.

Frequently Asked Questions (FAQs)

Q: My product turned into a dark red oil instead of a yellow solid. What happened? A: This is "oiling out," often caused by residual solvent or impurities lowering the melting point.

  • Fix: Re-dissolve the oil in a small amount of hot Ethanol. Scratch the side of the flask with a glass rod to induce nucleation. If available, add a "seed crystal" of the pure product.

  • Chemistry check: If the red color is intense, you may have azo impurities formed by the oxidation of the amine or over-reduction of the nitro group (rare with borohydrides, but possible with catalytic hydrogenation).

Q: Can I use acid extraction (1M HCl) to remove the non-amine impurities? A: Proceed with caution. 3-Nitroaniline is a very weak base (


).[1] The N-benzyl product is also weak.[1] Strong acids (like 1M HCl) might protonate it, but it hydrolyzes easily. You risk extracting nothing or forming a "gummy" salt that is hard to manage. If you must use acid, use anhydrous HCl in Ether  to precipitate the hydrochloride salt directly, rather than aqueous extraction.

Q: Why is my yield low (<40%)? A: The electron-withdrawing nitro group deactivates the aniline.[1]

  • Solution: Ensure you are driving the imine formation to completion before reduction. Use a Dean-Stark apparatus to remove water if you are running the reaction in refluxing toluene.[1] This shifts the equilibrium toward the imine.[4]

References

  • ChemicalBook. (2023). This compound Properties and Melting Point Data.Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[5] (Standard protocol for reductive amination of deactivated amines). Link

  • Mettler Toledo. (2024). Recrystallization Guide: Solvents and Methods. (General guide for solvent selection in aromatic amine purification). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Nitroaniline.[1] (pKa and solubility data for the starting material). Link

Sources

"N-(4-Methoxybenzyl)-3-nitroaniline" stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-Methoxybenzyl)-3-nitroaniline Status: Active | Reference ID: TS-PMB-3NA-001[1][2][3]

Product Overview & Chemical Identity

Compound: this compound CAS: 305851-22-3 Structure: A secondary amine linking a 3-nitroaniline core to a p-methoxybenzyl (PMB) protecting group.[1][2][3] Appearance: Typically a yellow to orange crystalline solid.[2][3] Primary Use: Intermediate in medicinal chemistry; the PMB group serves as a semi-labile protecting group for the amine, modulating solubility and electronic properties before planned deprotection.

Critical Stability Analysis (The "Why")

This compound sits at a delicate intersection of stability.[2][3][4] It is robust enough for basic workups but highly vulnerable to two specific vectors: Acidic Hydrolysis and Oxidative Cleavage .[2][3]

A. Acid Sensitivity (The PMB Vulnerability)

The p-methoxybenzyl (PMB) group is electronically designed to be acid-labile.[1][2][3] The electron-donating methoxy group stabilizes the benzylic carbocation intermediate, facilitating cleavage.[1]

  • Risk: Exposure to strong acids (TFA, HCl) or even acidic HPLC mobile phases (0.1% Formic Acid/TFA) can trigger premature deprotection, releasing 3-nitroaniline and 4-methoxybenzyl alcohol (or polymerized aldehyde).[1][2][3]

  • Mechanism: Protonation of the ether or amine

    
     Cleavage of the N-Benzylic bond.[1]
    
B. Oxidative & Photo-Instability[1][2][3]
  • Benzylic Oxidation: The benzylic position (next to the nitrogen) is susceptible to hydrogen abstraction, leading to imine formation or oxidative cleavage (the mechanism exploited by DDQ deprotection).

  • Nitroaniline Chromophore: The 3-nitroaniline core is a strong chromophore.[1][2] Upon exposure to UV/VIS light, it can undergo photo-induced electron transfer, leading to radical formation and "darkening" of the sample (tar formation).[1][3]

Degradation Pathways Visualization

The following diagram illustrates the two primary failure modes for this compound.

DegradationPathways Compound N-(4-Methoxybenzyl)- 3-nitroaniline (Intact / Yellow) AcidCond Acidic Conditions (TFA, HCl, Acidic HPLC) Compound->AcidCond OxidCond Oxidative/Light (Air, UV, DDQ) Compound->OxidCond Cleavage Cleavage Products: 3-Nitroaniline + 4-Methoxybenzaldehyde AcidCond->Cleavage Hydrolysis (Fast) Imine Imine Intermediate (Unstable) OxidCond->Imine -2H (Oxidation) Tars Complex Tars (Dark Brown/Black) OxidCond->Tars Photolysis Imine->Cleavage Hydrolysis

Figure 1: Primary degradation pathways showing acid-catalyzed hydrolysis and oxidative/photo-degradation.[1][2][3]

Troubleshooting Guide (FAQ Format)

Issue 1: "My sample has turned from yellow to dark brown/black."

Diagnosis: Oxidative degradation or Photolysis.[2][3] Cause: The compound was likely stored in a clear vial or exposed to air/light for an extended period. Nitroanilines are notoriously photosensitive.[2][3] Action Plan:

  • Check Purity: Run a TLC.[2][3] If the main spot is still yellow and moves correctly, the dark color may be trace surface oxidation (impurities <1%).

  • Purification: Recrystallize from Ethanol/Hexanes or perform a rapid silica plug filtration.

  • Prevention: Store future batches in amber vials under Argon/Nitrogen at 4°C.

Issue 2: "I see two distinct peaks in my LC-MS, but the NMR looks clean."

Diagnosis: On-column Acidic Hydrolysis. Cause: Your HPLC mobile phase likely contains 0.1% TFA or Formic Acid.[2][3] The acidic environment, combined with the heat of the column, is cleaving the PMB group during the run. Action Plan:

  • Switch Buffers: Change to a neutral or basic mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 7-8).[1][2][3]

  • Retest: Run the sample again. If the second peak (corresponding to 3-nitroaniline, mass ~138 Da) disappears, the degradation was an artifact of the analysis method.[1][3]

Issue 3: "Yield is low when trying to remove the PMB group."

Diagnosis: Inefficient Deprotection Protocol. Cause: While PMB is acid-labile, the nitro group on the aniline ring withdraws electrons, making the nitrogen less basic and potentially altering the cleavage kinetics compared to a standard benzyl amine.[1] Action Plan:

  • Standard Acid Method: Use neat TFA at 60°C for 1-2 hours.

  • Oxidative Method (Milder): Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dichloromethane/Water (10:1).[1][2][3] This oxidizes the benzylic position specifically and is often cleaner than strong acid.

Analytical & Storage Protocols

Protocol A: Safe Storage
  • Container: Amber glass vial (screw cap with Teflon liner).[2][3]

  • Atmosphere: Flush with Nitrogen or Argon before sealing.[2][3]

  • Temperature: 2–8°C (Refrigerator). Avoid freezing if possible to prevent moisture condensation upon thawing.

Protocol B: QC via HPLC (Non-Destructive)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[2][3]

  • Mobile Phase A: Water + 10mM Ammonium Acetate (pH ~7).[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 254 nm (Nitro aromatic) and 280 nm.[2][3]

  • Note: Avoid TFA to prevent on-column degradation.

Troubleshooting Logic Flow

Use this decision tree to diagnose sample issues quickly.

Troubleshooting Start Start: Sample Issue CheckColor Is sample Dark/Black? Start->CheckColor CheckLCMS Unexpected LCMS Peaks? CheckColor->CheckLCMS No (Yellow) Oxidation Diagnosis: Oxidation/Photolysis Action: Recrystallize + Amber Vial CheckColor->Oxidation Yes AcidCheck Does Mobile Phase contain TFA/Formic Acid? CheckLCMS->AcidCheck Yes (Extra Peaks) Artifact Diagnosis: On-Column Hydrolysis Action: Switch to NH4HCO3 Buffer AcidCheck->Artifact Yes RealDegradation Diagnosis: Bulk Degradation Action: Check NMR for Benzaldehyde AcidCheck->RealDegradation No (Neutral pH)

Figure 2: Decision tree for diagnosing purity and stability issues.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[2][3] Protection for the Amino Group: p-Methoxybenzyl.[1][2][5] John Wiley & Sons.[2][3] [2][3]

  • Chemical Stability of Nitroanilines. National Center for Biotechnology Information (2024). PubChem Compound Summary for 3-Nitroaniline.[1][2][3][2][3]

  • Oxidative Deprotection Mechanisms. Horita, K., et al. (1986).[2][3] DDQ-Oxidation of PMB Ethers.[1][2][3][5] Tetrahedron.[2][3][5]

  • Common Organic Chemistry. (2023). PMB Protection and Deprotection Conditions.[2][3][4][5][6][7][8]

Sources

Technical Support Center: N-(4-Methoxybenzyl)-3-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-PMB-3NA-001 Topic: Troubleshooting Low Yields & Impurity Profiles in Reductive Amination Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of N-(4-Methoxybenzyl)-3-nitroaniline presents a classic "mismatched" electronic challenge in organic synthesis.[1] You are attempting to couple an electron-deficient amine (3-nitroaniline, weak nucleophile) with an aldehyde.[1]

Standard reductive amination protocols often fail here because the equilibrium formation of the imine intermediate is unfavorable and slow. Furthermore, the 4-methoxybenzyl (PMB) group introduces stability concerns under strongly acidic conditions.[1]

This guide provides a robust, self-validating protocol and a troubleshooting decision tree to resolve low conversion and purity issues.

Module 1: The "Gold Standard" Protocol

Use this validated method to minimize common failure modes.

Methodology: Indirect Reductive Amination (Stepwise) Rationale: 3-Nitroaniline is too weak to react effectively with the aldehyde under standard "one-pot" conditions (e.g., NaBH3CN/MeOH).[1] We must force the imine formation first.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Nitroaniline 1.0SubstrateLimiting reagent.
4-Methoxybenzaldehyde 1.1 - 1.2ElectrophileSlight excess ensures complete amine consumption.[1]
Ti(OiPr)4 1.5 - 2.0Lewis Acid / Water ScavengerCRITICAL: Activates carbonyl & removes water to drive equilibrium.[1]
NaBH4 1.5Reducing AgentAdded after imine formation is complete.
Ethanol or THF [0.5 M]SolventAnhydrous required.[1]
Step-by-Step Workflow
  • Imine Formation (The "Push"):

    • Charge 3-nitroaniline (1.0 equiv) and 4-methoxybenzaldehyde (1.1 equiv) into a dry flask.

    • Add anhydrous THF or EtOH.

    • Add Titanium(IV) isopropoxide (1.5 equiv) dropwise.[1]

    • Checkpoint: Stir at room temperature for 6–12 hours. Monitor by TLC/LCMS.[2] You must see the disappearance of 3-nitroaniline before proceeding. If not, heat to 50°C.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH4 (1.5 equiv) portion-wise (Caution: Exothermic/Gas evolution).[1]

    • Stir for 2 hours at room temperature.

  • Quench & Workup (PMB Safe):

    • Quench by adding water (slowly) or 1M NaOH.[1] Do not use strong acid.

    • A white precipitate (TiO2) will form.[1] Filter through a Celite pad.[2]

    • Extract filtrate with Ethyl Acetate.[2]

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the reaction logic and where it typically fails (The "Stuck" points).

ReactionPathway Reagents 3-Nitroaniline + 4-Methoxybenzaldehyde Activation Activation: Ti(OiPr)4 or Acid Reagents->Activation Mix Imine Intermediate: Imine Species Activation->Imine Dehydration (-H2O) SideRxn Side Reaction: Direct Aldehyde Reduction (Benzyl Alcohol) Activation->SideRxn If Reductant added too early Stuck FAILURE MODE: Equilibrium Reversal (Water present) Imine->Stuck Slow Kinetics Reduction Reduction: NaBH4 / NaBH(OAc)3 Imine->Reduction Hydride Attack Product Product: This compound Reduction->Product Workup

Caption: Figure 1. Mechanistic pathway highlighting the critical need for water removal (Activation) to prevent equilibrium reversal before reduction.[1]

Module 3: Troubleshooting FAQs
Q1: The reaction stalls at ~50% conversion. Adding more reducing agent doesn't help. Why?

Diagnosis: Equilibrium Limitation. Because 3-nitroaniline is electron-poor, the imine is unstable and prone to hydrolysis. If water is generated and not removed, the equilibrium shifts back to the starting materials. Adding NaBH4 at this stage reduces the aldehyde to 4-methoxybenzyl alcohol (a waste product), not the amine.[1] Solution:

  • Switch to Ti(OiPr)4: As described in Module 1, Titanium isopropoxide acts as both a Lewis acid and a water scavenger.[1]

  • Alternative: Use molecular sieves (4Å) in the reaction mixture if using standard acid catalysis (AcOH).[1]

Q2: I see a major impurity spot just above my product on TLC. What is it?

Diagnosis: Bis-alkylation (Tertiary Amine).[1] While less common with electron-poor anilines, if you use a large excess of aldehyde and a strong reductant, you may form the N,N-bis(4-methoxybenzyl)-3-nitroaniline.[1] Solution:

  • Control Stoichiometry: Keep aldehyde to 1.1 equivalents.

  • Stepwise Reduction: Ensure the imine is fully formed before adding the reductant. Bis-alkylation often happens when free amine and aldehyde coexist with the reducing agent for too long.

Q3: My product turned black/tarry during workup. I used 1M HCl to remove excess aniline.

Diagnosis: PMB Cleavage. The 4-methoxybenzyl (PMB) group is acid-sensitive.[1] While it usually requires TFA/DCM to cleave, strong aqueous acids (like 1M HCl) combined with heat or prolonged exposure can cause partial hydrolysis or degradation of the electron-rich PMB ring.[1] Solution:

  • Avoid Acid Washes: To remove unreacted 3-nitroaniline, rely on chromatography or recrystallization (ethanol/water) rather than acid-base extraction.[1]

  • Quench: Use Saturated NH4Cl or 1M NaOH.

Module 4: Diagnostic Decision Tree

Follow this logic flow to identify the root cause of your specific failure.

TroubleshootingTree Start Start: Low Yield / Impure CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Q_SM Is Starting Material (3-Nitroaniline) Present? CheckTLC->Q_SM Yes_SM Yes, significant SM left Q_SM->Yes_SM No_SM No, SM consumed Q_SM->No_SM Q_Alc Is 4-Methoxybenzyl Alcohol present? Yes_SM->Q_Alc Q_Bis Is there a high-running non-polar spot? No_SM->Q_Bis Yes_Alc Yes (Major Impurity) Q_Alc->Yes_Alc No_Alc No Q_Alc->No_Alc Sol_Imine ISSUE: Imine Formation Failed FIX: Use Ti(OiPr)4 or Dean-Stark trap Yes_Alc->Sol_Imine No_Alc->Sol_Imine Kinetic Stall Yes_Bis ISSUE: Over-Alkylation FIX: Reduce Aldehyde equivs to 1.0-1.1 Q_Bis->Yes_Bis Sol_Workup ISSUE: Decomposition FIX: Avoid Acidic Workup Check PMB stability Q_Bis->Sol_Workup No

Caption: Figure 2. Diagnostic logic for isolating synthesis failures.

References & Validated Sources
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

    • Relevance: Establishes the foundational protocols for reductive amination, specifically distinguishing between direct (NaBH(OAc)3) and indirect methods.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry.

    • Relevance: The definitive source for using Ti(OiPr)4 to force the reaction of weakly nucleophilic amines (like nitroanilines).[1]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[5]

    • Relevance: Historical context for NaBH3CN, though modern protocols prefer NaBH(OAc)3 or Ti-mediated NaBH4 for safety and efficacy.[1]

Sources

Technical Support Center: Troubleshooting the Synthesis of N-(4-Methoxybenzyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Methoxybenzyl)-3-nitroaniline. This guide is designed for researchers, chemists, and professionals in drug development who are working with this molecule. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and resolve common issues encountered during its synthesis, with a focus on byproduct identification and characterization.

FREQUENTLY ASKED QUESTIONS (FAQS)

Synthesis and Reaction Monitoring

Q1: What are the primary synthetic routes to this compound?

A1: There are two main, reliable methods for the synthesis of this compound:

  • Nucleophilic Substitution (N-Alkylation): This route involves the reaction of 3-nitroaniline with a 4-methoxybenzyl halide (e.g., chloride or bromide) in the presence of a base.

  • Reductive Amination: This method consists of the reaction between 3-nitroaniline and 4-methoxybenzaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: My TLC plate shows multiple spots in addition to the product. What could these be?

A2: The presence of multiple spots on your TLC plate indicates the formation of byproducts or the presence of unreacted starting materials. The identity of these spots will depend on your chosen synthetic route. For N-alkylation, you might be seeing starting materials (3-nitroaniline and 4-methoxybenzyl halide), the desired product, and potentially a di-alkylated byproduct. In reductive amination, you could be observing the starting materials (3-nitroaniline and 4-methoxybenzaldehyde), the imine intermediate, the final product, and possibly byproducts from the reduction of the aldehyde.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. It is advisable to run a co-spot of your starting material(s) alongside the reaction mixture to track their consumption. The appearance of a new spot with a different Rf value will indicate the formation of the product. It is also good practice to visualize the TLC plate under a UV lamp, as the aromatic nature of the compounds involved will make them UV-active.

Troubleshooting Guide: Byproduct Identification

A common challenge in the synthesis of this compound is the formation of unexpected byproducts. This section provides a detailed guide to identifying these impurities based on the synthetic method used.

Scenario 1: N-Alkylation Route

In this method, 3-nitroaniline is reacted with a 4-methoxybenzyl halide.

ByproductReason for FormationIdentification via Mass Spectrometry (MS)Key 1H NMR Signals (in CDCl3)
N,N-bis(4-methoxybenzyl)-3-nitroaniline Over-alkylation of the aniline nitrogen, especially with a strong base or excess alkylating agent.[1][2]Expected [M+H]+ at m/z 379.16Absence of N-H proton signal. Two singlets around 4.5-5.0 ppm integrating to 4H (for the two CH2 groups).
4-Methoxybenzyl alcohol Hydrolysis of the 4-methoxybenzyl halide, particularly if water is present in the reaction mixture.Expected [M+H]+ at m/z 139.07A broad singlet for the -OH proton, a singlet around 4.6 ppm for the CH2 group, and a singlet around 3.8 ppm for the OCH3 group.
Quaternary ammonium salt Further alkylation of the tertiary amine product.[3]Not readily observed by ESI-MS in positive mode.Complex aromatic signals and multiple benzylic protons.
Scenario 2: Reductive Amination Route

This route involves the reaction of 3-nitroaniline with 4-methoxybenzaldehyde in the presence of a reducing agent.

ByproductReason for FormationIdentification via Mass Spectrometry (MS)Key 1H NMR Signals (in CDCl3)
N-(4-methoxybenzylidene)-3-nitroaniline (Imine Intermediate) Incomplete reduction of the imine intermediate.Expected [M+H]+ at m/z 257.09A characteristic singlet for the imine proton (-CH=N-) between 8.0-8.5 ppm.[4]
4-Methoxybenzyl alcohol Reduction of the starting aldehyde (4-methoxybenzaldehyde) by the reducing agent.[5]Expected [M+H]+ at m/z 139.07A broad singlet for the -OH proton, a singlet around 4.6 ppm for the CH2 group, and a singlet around 3.8 ppm for the OCH3 group.
Starting Aldehyde (4-methoxybenzaldehyde) Incomplete reaction.Expected [M+H]+ at m/z 137.06A sharp singlet for the aldehyde proton (-CHO) around 9.9 ppm.

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation
  • To a solution of 3-nitroaniline (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting aniline is consumed.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Reductive Amination
  • Dissolve 3-nitroaniline (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a reducing agent such as sodium borohydride or sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir until TLC indicates the disappearance of the starting materials and the imine intermediate.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

N-Alkylation Pathway and Side Reactions

N_Alkylation cluster_main Main Reaction Pathway cluster_side Side Reactions 3-Nitroaniline 3-Nitroaniline Product N-(4-Methoxybenzyl)- 3-nitroaniline 3-Nitroaniline->Product Base, Solvent 4-Methoxybenzyl_Chloride 4-Methoxybenzyl_Chloride 4-Methoxybenzyl_Chloride->Product Dialkylated_Product N,N-bis(4-methoxybenzyl)- 3-nitroaniline Product->Dialkylated_Product Excess Alkylating Agent Quaternary_Salt Quaternary Ammonium Salt Dialkylated_Product->Quaternary_Salt Further Alkylation

Caption: N-Alkylation reaction pathway and potential side products.

Reductive Amination Troubleshooting Flowchart

Reductive_Amination_Troubleshooting Start Reaction Complete? (TLC Analysis) Incomplete Incomplete Reaction Start->Incomplete No Complete Reaction Complete Start->Complete Yes Check_Imine Imine Spot Present? Incomplete->Check_Imine Check_Alcohol Alcohol Byproduct? Complete->Check_Alcohol Reduce_More Incomplete Reduction: - Add more reducing agent - Increase reaction time Check_Imine->Reduce_More Yes Check_Aldehyde Aldehyde Spot Present? Check_Imine->Check_Aldehyde No Isolate Proceed to Workup and Purification Check_Aldehyde->Isolate No Force_Reaction Incomplete Imine Formation: - Add dehydrating agent - Increase temperature Check_Aldehyde->Force_Reaction Yes Check_Alcohol->Isolate No Slow_Addition Aldehyde Reduction: - Add reducing agent more slowly - Lower reaction temperature Check_Alcohol->Slow_Addition Yes

Caption: Troubleshooting flowchart for reductive amination.

References

  • Stilinović, V., & Portada, T. (2011). N-Benzyl-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2937. [Link]

  • Magyarfalvi, G. (2008). Preparatory problems for the 40th International Chemistry Olympiad. [Link]

  • Abdel-Fattah, A. A. (2005). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 70(24), 9994-10003. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Astruc, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry, 8, 299. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Kommi, D. N., Kumar, D., Bansal, R., & Chakraborti, A. K. (2012). Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. ResearchGate. [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ChemRxiv. (2021). Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. [Link]

  • An, G., et al. (2015). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 20(7), 12583-12597. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • PubChem. (n.d.). N-(p-Methoxybenzylidene)-p-nitroaniline. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

Sources

Avoiding over-nitration in "N-(4-Methoxybenzyl)-3-nitroaniline" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties in the synthesis of N-(4-Methoxybenzyl)-3-nitroaniline .

It addresses the specific issue of "over-nitration" by identifying the root cause: Sequence of Operations .

Ticket ID: NIT-PMB-3NA-001 Status: Resolved via Route Optimization Safety Warning: Nitration reactions involve strong oxidizers and exothermic processes.[1] Ensure proper cooling, blast shielding, and PPE.[1]

Diagnostic: Why "Over-Nitration" Occurs

If you are detecting "over-nitrated" byproducts (e.g., dinitro species or nitration on the benzyl ring), you are likely attempting Direct Nitration (Route A) .

The Chemical Conflict

Direct nitration of the intermediate N-(4-methoxybenzyl)aniline is chemically flawed for two reasons:

  • The "Lightning Rod" Effect: The 4-methoxybenzyl (PMB) ring is significantly more electron-rich (activated) than the aniline ring due to the methoxy group (+M effect). Electrophilic nitronium ions (

    
    ) will preferentially attack the PMB ring at the ortho position relative to the methoxy group, rather than the desired meta position on the aniline ring.
    
  • Acid Sensitivity: The PMB group is acid-labile.[1] The harsh conditions required for nitration (

    
    ) often cleave the benzyl-nitrogen bond, destroying your scaffold before nitration completes.
    

Verdict: You cannot "tune" this nitration to avoid side reactions. You must alter the synthetic pathway.

The Solution: Convergent Synthesis (Route B)

To avoid over-nitration, you must introduce the nitro group before the coupling step. The industry-standard protocol utilizes Reductive Amination .[1]

Comparative Workflow Diagram

The following diagram illustrates why Route A fails and Route B succeeds.

SynthesisRoutes cluster_legend Legend cluster_RouteA Route A: Direct Nitration (The 'Over-Nitration' Trap) cluster_RouteB Route B: Convergent Reductive Amination (Recommended) key1 Starting Material key2 Reagent/Step key3 Target Product key4 Impurity/Failure StartA N-(4-methoxybenzyl)aniline StepA Nitration (HNO3 / H2SO4) StartA->StepA Fail1 Byproduct 1: Nitration on PMB Ring (Ortho to OMe) StepA->Fail1 Major Pathway Fail2 Byproduct 2: Acid Cleavage of PMB StepA->Fail2 Competes StartB1 3-Nitroaniline (Pre-nitrated) StepB Reductive Amination (NaBH4 or NaCNBH3) StartB1->StepB StartB2 4-Methoxybenzaldehyde StartB2->StepB Target This compound (High Purity) StepB->Target

Figure 1: Comparison of the flawed Direct Nitration route (Route A) versus the chemically robust Reductive Amination route (Route B).

Validated Protocol: Reductive Amination

Objective: Synthesize this compound without nitration side-reactions.

Reagents
  • Amine: 3-Nitroaniline (1.0 equiv)[1]

  • Aldehyde: 4-Methoxybenzaldehyde (1.0 - 1.1 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) or Sodium Borohydride (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (AcOH) (Catalytic amount)

Step-by-Step Procedure
  • Imine Formation:

    • Dissolve 3-Nitroaniline (10 mmol) and 4-Methoxybenzaldehyde (10 mmol) in dry DCM (30 mL).

    • Add Acetic Acid (2-3 drops) to catalyze imine formation.[1]

    • Stir at room temperature for 2–4 hours. Tip: Monitor by TLC.[2][3] The formation of the imine (Schiff base) is often visible as a color change.

    • Note: If using NaBH4, perform this step in Methanol and ensure imine formation is complete before adding the reducing agent, as NaBH4 reduces aldehydes faster than imines.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise. Why? This reagent is milder and selective for imines over aldehydes, preventing side reactions.[1]

    • Allow the reaction to warm to room temperature and stir overnight (12h).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       solution.
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Troubleshooting Guide: Precursor Synthesis

If you are synthesizing the starting material 3-Nitroaniline yourself (rather than buying it) and are experiencing over-nitration (formation of dinitroaniline), follow these controls.

Context: Direct nitration of aniline is dangerous and non-selective. You must use the Protection-Nitration-Deprotection strategy.

IssueRoot CauseCorrective Action
Formation of Dinitro Species Temperature too high during nitration.[1]Maintain temperature below 5°C during

addition. Nitration becomes aggressive >10°C.
Ortho/Para Isomers (Wrong Regioselectivity) Direct nitration of aniline was attempted.[2]Protect first. Convert aniline to Acetanilide using acetic anhydride.[4] The acetamido group directs para. (Wait, you want meta? See below).
Targeting Meta-Nitroaniline Standard nitration of Acetanilide gives Para.[1]Route Correction: 3-Nitroaniline is industrially made by the partial reduction of 1,3-dinitrobenzene , NOT by nitrating aniline.[1] Nitrating aniline (even protected) favors para.

Crucial Insight for 3-Nitroaniline: If you need the meta isomer (3-nitro), do not nitrate aniline.[1]

  • Start with: 1,3-Dinitrobenzene.

  • Reaction: Selective reduction using Sodium Sulfide (

    
    ) or catalytic hydrogenation with controlled equivalents.
    
  • Result: 3-Nitroaniline.[1][5]

Frequently Asked Questions (FAQ)

Q: Can I use 4-methoxybenzyl chloride instead of the aldehyde? A: Yes, this is an


 alkylation.[1] However, you risk bis-alkylation  (adding two benzyl groups to the nitrogen), forming the tertiary amine.
  • Prevention:[6][7][8][9] Use a large excess of 3-nitroaniline (3 equiv) relative to the benzyl chloride to statistically favor mono-alkylation.[1] Reductive amination (Protocol above) is generally cleaner.

Q: I see a spot on TLC that moves faster than my product. Is this over-nitration? A: If you followed the reductive amination route, this is likely the bis-alkylated byproduct (Tertiary amine), not a nitration product.

  • Fix: Improve stoichiometry control or switch to the reductive amination method with

    
    , which sterically hinders the second addition.
    

Q: Why does my PMB group fall off during workup? A: The PMB group is acid-sensitive.[1] Avoid using strong acids (like 1M HCl) during the workup or extraction phases. Use saturated Ammonium Chloride (


) or Sodium Bicarbonate (

) for pH adjustment.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution - Regioselectivity in substituted benzenes).
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section: Preparation of 3-Nitroaniline via partial reduction of m-dinitrobenzene).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[5] (Stability of p-Methoxybenzyl ethers and amines).

Sources

Technical Support Center: N-(4-Methoxybenzyl)-3-nitroaniline Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-8821 Subject: Workup and Purification Optimization for Weakly Nucleophilic Anilines Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Critical Parameters

The synthesis of N-(4-methoxybenzyl)-3-nitroaniline presents a specific challenge: 3-nitroaniline is a significantly deactivated nucleophile (


) due to the electron-withdrawing nitro group.[1] Standard reductive amination conditions often stall at the imine formation stage. Furthermore, the lipophilicity of the product often leads to "oiling out" during workup rather than crystallization.

This guide optimizes the Abdel-Magid Reductive Amination protocol, integrating the Brindle Bisulfite Workup to chemically sequester excess aldehyde, eliminating the need for difficult chromatographic separations.

Critical Reaction Parameters
ParameterStandard ConditionOptimized Condition Reasoning
Reducing Agent NaBH

NaBH(OAc)

Prevents reduction of the nitro group; tolerates acidic media necessary for imine formation.[1][2]
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE) or THF DCE promotes imine formation for deactivated anilines better than protic solvents.[1]
Catalyst NoneAcetic Acid (AcOH) (1-2 eq)CRITICAL: Protonates the aldehyde oxygen, activating it for attack by the weak aniline nucleophile.
Stoichiometry 1:11.2 eq Aldehyde Drive the weak nucleophile to completion; excess aldehyde is removed via bisulfite wash.

Troubleshooting Guide (Q&A)

Q1: The reaction TLC shows a new spot, but substantial 3-nitroaniline remains even after 24 hours. Should I add heat? A: Avoid high heat. Heating with hydride reagents can lead to nitro group reduction or bis-alkylation.[1]

  • Diagnosis: The imine formation equilibrium is unfavorable because 3-nitroaniline is a poor nucleophile.

  • Fix: Ensure you have added Acetic Acid (1.0–2.0 equivalents) . If you are already using AcOH, add molecular sieves (4Å) to the reaction pot to scavenge water, driving the equilibrium toward the imine, which is then rapidly reduced.

Q2: My crude product is a sticky, dark oil that refuses to crystallize. How do I fix this? A: This is common for secondary amines containing benzyl groups (PMB).

  • Immediate Fix (Trituration): Dissolve the oil in a minimum amount of diethyl ether, then slowly add cold hexanes or pentane while scratching the flask walls with a glass rod. This induces nucleation.

  • Alternative: If the oil persists, dissolve it in hot Ethanol (EtOH). Add water dropwise until persistent cloudiness appears (saturation point), then let it cool slowly to

    
    .
    

Q3: I have excess p-anisaldehyde (4-methoxybenzaldehyde) co-eluting with my product. Column chromatography isn't separating them well. A: Stop running columns for this separation. Aldehydes can be chemically removed using the Brindle Bisulfite Method .[3]

  • Protocol: Wash your organic layer with saturated aqueous Sodium Bisulfite (NaHSO

    
    ) .[4] The aldehyde forms a water-soluble bisulfite adduct and partitions into the aqueous layer, leaving your pure amine in the organic phase.
    

Q4: Can I use an acid-base extraction (1M HCl wash) to purify the amine? A: Proceed with caution.

  • Risk: The 4-methoxybenzyl (PMB) group is acid-sensitive.[1] While stable to dilute acids, strong acids or prolonged exposure can cleave the PMB group, reverting your product to 3-nitroaniline.[1]

  • Recommendation: If you must use acid extraction, use weak acids (e.g., 0.5M citric acid or 1M acetic acid) and keep the contact time short (< 5 minutes) at

    
    .
    

Optimized Step-by-Step Protocol

Target: this compound Scale: 1.0 gram (3-nitroaniline basis)

Phase 1: Reaction (Reductive Amination)[2][5][6]
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) under nitrogen.

  • Solvation: Add 3-nitroaniline (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) . Dissolve in 1,2-Dichloroethane (DCE) (

    
     concentration relative to aniline).[1]
    
  • Activation: Add Glacial Acetic Acid (2.0 eq) . Stir for 15 minutes at room temperature.

    • Note: This pre-complexation activates the aldehyde.

  • Reduction: Cool to

    
    . Add Sodium Triacetoxyborohydride (NaBH(OAc)
    
    
    
    ) (1.5 eq)
    in three portions over 10 minutes.
  • Monitoring: Warm to Room Temperature (RT) and stir. Monitor via TLC (30% EtOAc/Hexanes). Reaction typically completes in 4–16 hours.

Phase 2: The "Brindle" Workup (Aldehyde Removal)

Reference: Brindle, C. S. et al. Org.[3] Process Res. Dev. 2017.[2][3]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
     (slowly, gas evolution occurs). Stir for 15 minutes until bubbling ceases.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Bisulfite Wash (The Key Step):

    • Add Saturated Aqueous Sodium Bisulfite (NaHSO

      
      )  (approx. 0.5 volume of organic layer).
      
    • Shake vigorously for 2 minutes.

    • Mechanism:[5] The unreacted 4-methoxybenzaldehyde forms a polar adduct and moves to the water layer.

  • Final Wash: Separate the layers.[3][4][6] Wash the organic phase once with brine.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Phase 3: Purification[1][9]
  • Assessment: You should now have a yellow/orange solid or oil.

  • Recrystallization:

    • Solvent: Ethanol (95%) .

    • Heat the crude solid in minimal Ethanol (

      
      ).
      
    • Allow to cool slowly to RT, then place in a fridge (

      
      ) overnight.
      
    • Filter the crystals and wash with cold hexanes.

Visual Workflows

Diagram 1: Workup Decision Logic

This flowchart guides the researcher through the critical separation steps to avoid common pitfalls like emulsions or oiling out.

WorkupLogic Start Reaction Complete (Crude Mixture) Quench Quench: Sat. NaHCO3 (Neutralize AcOH) Start->Quench Extract Extract: Ethyl Acetate Quench->Extract AldehydeCheck Excess Aldehyde Present? Extract->AldehydeCheck Bisulfite Wash: Sat. NaHSO3 (Brindle Protocol) AldehydeCheck->Bisulfite Yes (Standard) SepLayers Separate Layers (Discard Aqueous) AldehydeCheck->SepLayers No Bisulfite->SepLayers Aldehyde -> Aqueous DryConc Dry (Na2SO4) & Concentrate SepLayers->DryConc StateCheck Physical State? DryConc->StateCheck Triturate Triturate: Ether/Hexanes StateCheck->Triturate Sticky Oil Recryst Recrystallize: Hot Ethanol StateCheck->Recryst Solid Triturate->Recryst Solidifies Final Pure Product This compound Recryst->Final

Caption: Decision tree for workup and purification, highlighting the specific intervention for aldehyde removal and oil management.

Diagram 2: Mechanistic Pathway

Understanding why the reaction requires acid catalysis is crucial for troubleshooting low yields.

Mechanism Reactants 3-Nitroaniline + p-Anisaldehyde Activation Acid Activation (AcOH) Reactants->Activation Protonation Imine Imine Intermediate (Eq. Unfavorable) Activation->Imine -H2O (Slow) Imine->Reactants Hydrolysis (If wet) Reduction Reduction (NaBH(OAc)3) Imine->Reduction Fast Step Product Secondary Amine Product Reduction->Product Irreversible

Caption: Reaction pathway demonstrating the critical role of acid catalysis in driving the equilibrium from the weak aniline nucleophile toward the imine.

References

  • Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Boucher, M. M., et al. (2017).[3] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

  • Magyarfalvi, G. (2008).[8] "Preparatory Problems: 40th International Chemistry Olympiad." (Synthesis of N-benzyl-3-nitroaniline derivatives). ResearchGate.

Sources

Technical Support Knowledge Base: Scale-Up Synthesis of N-(4-Methoxybenzyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: KB-NITRO-Bn-042 Topic: Process Optimization & Troubleshooting for Secondary Amine Synthesis Target Molecule: N-(4-Methoxybenzyl)-3-nitroaniline Status: Active Support Guide

Executive Summary & Route Selection

The Challenge: Synthesizing This compound on a kilogram scale presents a classic chemoselectivity paradox. You must form a secondary amine bond without reducing the sensitive nitro group (


) and without forming the tertiary amine impurity (bis-alkylation).

The Solution: Our technical center strongly recommends Reductive Amination over Direct Alkylation.

FeatureRoute A: Direct Alkylation (Not Recommended)Route B: Reductive Amination (Recommended)
Reagents 3-Nitroaniline + 4-Methoxybenzyl chloride3-Nitroaniline + 4-Methoxybenzaldehyde + Hydride
Major Impurity Bis-alkylation (Tertiary amine).[1] Difficult to separate.Over-reduction (if wrong reducing agent used).[2]
Selectivity Poor (Statistical mixture of mono/bis).High (Mono-alkylation is kinetically favored).
Scale-Up Requires chromatography (unviable at >100g).Crystallization-driven purification.[3][4]

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by process chemists.

Issue 1: "I am seeing significant bis-alkylation (tertiary amine) in my crude NMR."

Diagnosis: You are likely using Direct Alkylation (Route A) with a benzyl halide. The secondary amine product is more nucleophilic than the starting aniline, leading to a runaway reaction where the product reacts again with the alkylating agent.

Corrective Action:

  • Switch to Reductive Amination: Use 4-methoxybenzaldehyde. The intermediate imine cannot react with a second equivalent of aldehyde to form a tertiary species under these conditions.

  • If Route A is mandatory: You must engineer the stoichiometry. Use a large excess of 3-nitroaniline (3.0 – 5.0 equiv) relative to the benzyl chloride. This statistically favors mono-alkylation but requires a rigorous workup to recover the unreacted aniline.

Issue 2: "The nitro group disappeared, and I isolated a diamine."

Diagnosis: You likely used Catalytic Hydrogenation (


 or 

).

The Science: Nitro groups are highly labile under hydrogenation conditions. They reduce to anilines (


) faster than or concurrently with imine reduction.

Corrective Action: Use a Chemoselective Hydride Donor .

  • Gold Standard: Sodium Triacetoxyborohydride (

    
    , STAB). It is mild and does not reduce nitro groups.
    
  • Alternative: Sodium Borohydride (

    
    ).[1][5][6][7] Cheaper, but requires careful temperature control (
    
    
    
    ) to prevent nitro reduction, though this is rare with borohydride alone.
Issue 3: "The reaction mixture turned into a solid gel during workup."

Diagnosis: Boron-amine complex formation. Boron byproducts often form sticky complexes with amines, making phase separation impossible.

Corrective Action: Implement an Oxidative or Acidic Quench :

  • Quench with aqueous

    
     to decompose the borate complex.
    
  • Adjust pH to

    
     with 
    
    
    
    to free the amine base.
  • Extract into Toluene or Ethyl Acetate.

Recommended Protocol: Reductive Amination (Scale-Up Ready)

Reaction Scheme:

ReactionScheme SM1 3-Nitroaniline Imine Imine Intermediate (In Situ) SM1->Imine + Acid Cat. (AcOH) SM2 4-Methoxybenzaldehyde SM2->Imine Product Target: This compound Imine->Product NaBH(OAc)3 (Selective Reduction) Impurity Impurity: Diamine (Over-reduction) Imine->Impurity H2/Pd (AVOID)

Figure 1: Reaction pathway highlighting the chemoselectivity checkpoint.

Step-by-Step Methodology (100g Basis)
  • Imine Formation:

    • Charge 3-Nitroaniline (1.0 equiv) and 4-Methoxybenzaldehyde (1.05 equiv) into the reactor.

    • Add Toluene (10 vol) and catalytic Acetic Acid (1-2 mol%).

    • Note: While STAB allows "one-pot" synthesis, pre-forming the imine (via Dean-Stark water removal) ensures higher conversion on scale. Reflux until water collection ceases.

    • Cool to

      
      .
      
  • Reduction:

    • Solvent Switch (Optional): If Toluene is too non-polar for the borohydride, dilute with THF.

    • Add Sodium Triacetoxyborohydride (STAB) (1.3 equiv) portion-wise.

    • Caution: Exothermic. Maintain internal temperature

      
      .
      
    • Stir for 3–12 hours. Monitor by HPLC for disappearance of imine.

  • Workup (Crucial for Scale):

    • Quench with 1M NaOH (slow addition).

    • Stir vigorously for 30 mins to break boron complexes.

    • Separate layers.[8] Wash organic layer with brine.

  • Crystallization (No Columns):

    • Swap solvent to Ethanol or Isopropanol (IPA) via distillation.

    • Heat to reflux to dissolve.[4][9]

    • Cool slowly to

      
      .
      
    • Filter the yellow/orange solid.[9]

Purification Logic & Workflow

Chromatography is the enemy of scale. Use this logic tree to purify the compound.

Purification Start Crude Reaction Mixture Check Check HPLC Purity Start->Check Decision Major Impurity? Check->Decision BisAlk Bis-Alkylation (Tertiary Amine) Decision->BisAlk Tertiary Amine Present Unreacted Unreacted Aniline Decision->Unreacted Excess SM Clean >95% Purity Decision->Clean Clean Profile Action1 Acid Wash: Extract product into mild acid, Bis-alkyl is less basic. BisAlk->Action1 Remediation Action2 Recrystallize: Solvent: EtOH or IPA/Water Unreacted->Action2 Purification Clean->Action2 Action1->Action2 Final Pure Solid Action2->Final

Figure 2: Decision matrix for purification based on impurity profile.

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on physicochemical properties of secondary amines).

  • Org. Synth. (1971). "Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine". (Foundational protocol adapted for STAB).

Sources

Technical Support Center: N-(4-Methoxybenzyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-(4-Methoxybenzyl)-3-nitroaniline . It is designed to troubleshoot specific NMR anomalies arising from the unique electronic "push-pull" nature of this molecule.

Ticket Scope: Troubleshooting Anomalous NMR Chemical Shifts (


H, 

C) Assigned Specialist: Senior Application Scientist Status: Active

System Overview & Expected Parameters

Before troubleshooting "unexpected" shifts, we must define the baseline truth . This molecule contains two distinct aromatic systems linked by a secondary amine. The interaction between the electron-withdrawing nitro group and the electron-donating methoxy group—mediated by the amine—creates a sensitive spectroscopic environment.

Baseline H NMR Profile (CDCl , Neutral)
MoietyProton TypeExpected Shift (

ppm)
MultiplicityKey Characteristic
Methoxy

3.80 – 3.85 SingletHighly stable anchor point.
Methylene

4.30 – 4.45 Doublet/SingletSensitive to protonation (moves downfield).
Amine

4.0 – 5.0 Broad SingletVariable. Disappears with D

O exchange.
Ring A 3-Nitroaniline6.90 – 7.60 ComplexH2 (singlet-like) is deshielded by NO

.
Ring B 4-OMe-Benzyl6.85 / 7.25 AA'BB' SystemRoof effect common; distinct doublets.

Troubleshooting Modules (FAQs)

Module A: The Case of the "Vanishing" or "Wandering" NH Signal

User Issue: "I cannot find the NH proton, or it appears at a completely different shift than reported in literature."

Technical Diagnosis: The NH proton in secondary nitroanilines is chemically labile. Its visibility and position are dictated by rate of exchange and hydrogen bonding .

  • Solvent Effect (CDCl

    
     vs. DMSO-
    
    
    
    ):
    • In CDCl

      
       , the NH proton often appears as a broad, flattened hump due to intermediate exchange rates with trace water or intermolecular exchange. It may be invisible if the baseline is noisy.
      
    • In DMSO-

      
       , the solvent acts as a hydrogen bond acceptor, "locking" the NH proton. This slows exchange, sharpening the signal and shifting it downfield (typically 6.0 – 7.0 ppm ) due to the deshielding effect of the H-bond.
      
  • Quadrupolar Broadening: The nitrogen nucleus (

    
    N) has a quadrupole moment. While usually negligible for amines, the electron-withdrawing nitro group decreases the symmetry of the electric field gradient, potentially broadening the attached proton signal.
    

Action Plan:

  • Step 1: Run the sample in DMSO-

    
     .[1] If the signal appears as a sharp triplet (coupling to CH
    
    
    
    ) or doublet, the issue was exchange broadening.
  • Step 2: Perform a D

    
    O shake . Add 1-2 drops of D
    
    
    
    O to the NMR tube. If the signal disappears completely, it is confirmed as the exchangeable NH.
Module B: The "Acid Trap" (Anomalous Methylene Shift)

User Issue: "My methylene (


) peak is at 4.70 ppm instead of 4.35 ppm. Is my compound decomposing?"

Technical Diagnosis: This is the most common artifact. Chloroform (CDCl


) slowly decomposes to form phosgene and HCl  (hydrochloric acid).
  • Mechanism: The basic amine nitrogen accepts a proton from trace HCl, forming an ammonium salt:

    
    .
    
  • Consequence: The positive charge on the nitrogen exerts a strong inductive effect ($ -I $), deshielding the adjacent methylene protons and shifting them downfield by +0.3 to +0.5 ppm .

Action Plan (Neutralization Protocol):

  • Filtration: Pass the CDCl

    
     solution through a small plug of basic alumina  or solid K
    
    
    
    CO
    
    
    directly into the NMR tube.
  • Rescan: A return of the CH

    
     signal to ~4.35 ppm confirms the previous sample was protonated.
    
Module C: Concentration-Dependent Aromatic Shifts ( -Stacking)

User Issue: "The aromatic multiplets look different when I run a concentrated sample versus a dilute one."

Technical Diagnosis: Nitroanilines are planar, electron-deficient systems (due to the nitro group) that interact strongly with electron-rich systems (like the methoxybenzyl ring) via


-

stacking
.
  • High Concentration: Molecules stack, causing anisotropic shielding currents that shift aromatic protons upfield (lower ppm).

  • Low Concentration: Molecules are solvated individually; shifts move slightly downfield .

Action Plan:

  • Standardize concentration to ~10-15 mg/mL for reproducible chemical shifts.

Diagnostic Logic Pathways

The following decision trees visualize the troubleshooting process for signal anomalies.

NMR_Troubleshooting Start Start: Identify Anomaly Issue_NH Issue: NH Signal Missing or Broad Start->Issue_NH Issue_CH2 Issue: CH2 Signal Shifted > 4.5 ppm Start->Issue_CH2 Issue_Arom Issue: Aromatic Pattern Distortion Start->Issue_Arom Check_Solvent Solvent is CDCl3? Issue_NH->Check_Solvent Check_Acid Check Solvent Acidity (Old CDCl3?) Issue_CH2->Check_Acid Check_Conc Sample Concentration High (>30mg/mL)? Issue_Arom->Check_Conc Action_DMSO Switch to DMSO-d6 (Stabilizes H-bond) Check_Solvent->Action_DMSO Yes Action_D2O Perform D2O Shake (Confirm Exchange) Check_Solvent->Action_D2O No/Unsure Action_Base Filter through Basic Alumina/K2CO3 Check_Acid->Action_Base Likely Result_Salt Diagnosis: Ammonium Salt Formed Action_Base->Result_Salt Action_Dilute Dilute to 10mg/mL and Rescan Check_Conc->Action_Dilute Yes Result_Stack Diagnosis: Pi-Pi Stacking Effects Action_Dilute->Result_Stack

Caption: Diagnostic workflow for isolating the root cause of spectral anomalies in this compound.

Standardized Experimental Protocol

To ensure data integrity and minimize artifacts, follow this preparation protocol.

Protocol: Artifact-Free NMR Sample Preparation

Reagents:

  • Compound: this compound (10 mg)

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (freshly opened or stored over silver foil/molecular sieves).
    
  • Neutralizing Agent: Anhydrous K

    
    CO
    
    
    
    (solid).

Method:

  • Solvent Check: If the CDCl

    
     bottle has been open >1 month, assume it is acidic.
    
  • Neutralization (The "In-Situ" Method):

    • Place a small amount (tip of a spatula, ~20 mg) of anhydrous K

      
      CO
      
      
      
      directly into the NMR tube.
    • Why? This scavenges any HCl generated by chloroform decomposition without affecting the neutral amine.

  • Dissolution: Dissolve 10 mg of the analyte in 0.6 mL CDCl

    
     in a separate vial. Vortex to ensure homogeneity.
    
  • Transfer: Filter the solution into the NMR tube (if K

    
    CO
    
    
    
    was not added directly) or add solution to the tube containing K
    
    
    CO
    
    
    .
  • Acquisition:

    • Temperature: 298 K (25°C).

    • Scans: 16 (minimum) to resolve low-intensity broad NH signals.

    • Relaxation Delay (d1): Set to

      
       2.0 seconds to allow full relaxation of aromatic protons, ensuring accurate integration.
      
Data Validation Table

Use this table to validate your experimental results against known artifacts.

Signal RegionObserved ShiftLikely StateAction Required
Methylene 4.35 ppmNeutral (Correct) None.
Methylene 4.60 – 4.80 ppmProtonated (Salt) Neutralize solvent.
NH Not VisibleFast Exchange Switch to DMSO-

or lower Temp (-20°C).
NH 6.50 ppm (Triplet)H-Bonded (DMSO) Normal for DMSO; coupling indicates slow exchange.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text on amine shifts and solvent effects).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Amines. University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

Sources

Validation & Comparative

"N-(4-Methoxybenzyl)-3-nitroaniline" purity analysis by HPLC vs NMR

[1]

Executive Summary: The Analytical Divergence

In the development of small molecule therapeutics, This compound serves as a critical scaffold, often synthesized via reductive amination or nucleophilic substitution.[1] A common pitfall in its characterization is the discrepancy between Chromatographic Purity (% Area) and Absolute Content (% Weight) .

  • HPLC excels at identifying structurally related organic impurities (regioisomers, unreacted starting materials) but often overestimates purity by failing to detect non-chromophoric contaminants (salts, moisture, residual solvents).

  • qNMR provides a primary method of measurement (PMM) that yields an absolute mass balance assay, detecting all proton-bearing species, though with lower sensitivity than HPLC.[1]

Strategic Comparison Matrix
FeatureHPLC-UV (Reverse Phase)1H-qNMR (Internal Standard)
Primary Output Relative Purity (% Area)Absolute Assay (% w/w)
Reference Standard Required for absolute quantificationNot Required (Self-validating)
Detection Basis UV Extinction Coefficient (

)
Proton Molar Ratio
Blind Spots Inorganic salts, water, non-UV active solventsSpecies without protons (inorganics)
Sensitivity (LOD) High (< 0.05%)Moderate (~0.1 - 0.5%)
Throughput 20-40 min/sample5-10 min/sample

Structural Analysis & Analytical Handles

Before designing the protocol, we must analyze the molecule's physicochemical properties to select appropriate detection parameters.

Molecule: this compound[1]

  • Formula: C

    
    H
    
    
    N
    
    
    O
    
    
  • MW: 258.27 g/mol

  • Chromophores (HPLC): Nitro group (strong UV absorption), Aniline core, Anisole ring.

  • NMR Handles:

    • Methoxy group (-OCH

      
      ):  Sharp singlet 
      
      
      ppm (Integral = 3H).[1]
    • Benzylic position (-CH

      
      -):  Doublet/Singlet 
      
      
      ppm (Integral = 2H).[1]
    • Aromatic Region: Complex splitting

      
       ppm.[1]
      

Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3][4][5][6]

Rationale

HPLC is the standard for determining related substance purity. Because the target molecule contains a secondary amine, peak tailing is a risk. We utilize a C18 column with a trifluoroacetic acid (TFA) modifier to suppress silanol interactions and ensure sharp peak shape.

Experimental Protocol
  • Instrument: Agilent 1200/1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Nitro aromatic max) and 210 nm (General).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Equilibration
15.090Linear Ramp
18.090Wash
18.110Re-equilibration
23.010End
Data Interpretation & Causality[1]
  • Why 254 nm? The nitroaniline core has a high molar extinction coefficient at this wavelength, maximizing sensitivity for the main peak and likely nitro-containing impurities (e.g., 3-nitroaniline starting material).[1]

  • Risk of Bias: If the synthesis involves 4-methoxybenzaldehyde (reductive amination route), this impurity has a significantly different extinction coefficient than the product. Using % Area at 254 nm may skew the purity results unless Relative Response Factors (RRFs) are established.

Method B: Quantitative NMR (qNMR)[4][6][7][8][9]

Rationale

qNMR is used to determine the Potency (Assay) . Unlike HPLC, the signal intensity in NMR is directly proportional to the number of nuclei, independent of the chemical structure. This makes it the superior method for establishing the "True Value" of a reference standard.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: DMSO-d

    
     (Ensures solubility of the nitroaniline and separates water peak).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It produces a sharp singlet at

      
       ppm, a region typically clear of the target molecule's aromatic signals and aliphatic handles. It is non-hygroscopic and stable.
      
  • Relaxation Delay (D1): 30 seconds (Must be

    
     of the slowest relaxing proton to ensure 99.9% magnetization recovery).
    
  • Scans: 16 or 32.

Workflow:

  • Weigh

    
     10 mg of Sample (
    
    
    ) and
    
    
    10 mg of Internal Standard (
    
    
    ) directly into the NMR tube or a mixing vial. Precision weighing (0.01 mg readability) is critical.
  • Dissolve in 0.7 mL DMSO-d

    
    .
    
  • Acquire spectrum with 90° pulse angle and adequate D1.

  • Phase and baseline correct manually.

Calculation (Self-Validating Logic)

The purity (

Where:

  • 
     = Integral area.[2]
    
  • 
     = Number of protons (Sample -OCH
    
    
    = 3; Maleic Acid -CH= = 2).[1]
  • 
     = Molecular Weight.
    
  • 
     = Mass weighed.
    

Comparative Data Analysis (Simulated Case Study)

To illustrate the "Analytical Divergence," consider a typical batch of this compound isolated after workup.

ParameterHPLC ResultqNMR ResultAnalysis of Discrepancy
Purity Value 99.2% (Area) 94.5% (w/w) The sample is chromatographically clean but physically impure.[1]
Impurities Found 0.8% (Trace 3-nitroaniline)0.8% Organic + 4.7% Residual Solvent/Salts HPLC "looks" past the inorganic salts and trapped solvents that qNMR detects.[1]
Conclusion Passes "Purity" SpecFails "Assay" SpecThe material contains ~5% non-UV active mass (likely trapped inorganic salts from reduction).
Visualizing the Decision Pathway

The following diagram illustrates the logic flow for selecting the correct analytical technique based on the stage of drug development.

AnalysisLogicStartSample: this compoundGoalDefine Analytical GoalStart->GoalBranch1Goal: Identify Impurities(Qualitative/Relative)Goal->Branch1Branch2Goal: Determine Absolute Mass(Potency/Assay)Goal->Branch2HPLCHPLC-UV (C18)Gradient ElutionBranch1->HPLCqNMR1H-qNMR(w/ Maleic Acid IS)Branch2->qNMRHPLC_OutResult: % Area Purity(Blind to salts/solvents)HPLC->HPLC_OutDecisionCompare ResultsHPLC_Out->DecisionqNMR_OutResult: % Weight Assay(True Mass Balance)qNMR->qNMR_OutqNMR_Out->DecisionOutcomeDiscrepancy > 2%?Check for inorganics/solventsDecision->Outcome

Caption: Logical workflow for selecting HPLC vs. qNMR based on analytical requirements and interpreting discrepancies.

Authoritative Conclusion

For This compound , relying solely on HPLC-UV is insufficient for establishing a primary reference standard.[1]

  • Use HPLC for routine batch release to ensure no structural isomers or starting materials (like 3-nitroaniline) are present.[1]

  • Use qNMR to assign the potency value to your reference standard. The methoxy singlet at ~3.8 ppm is the most reliable handle for quantification.

Critical Recommendation: If the HPLC purity is >99% but qNMR assay is <95%, perform a Residue on Ignition (ROI) test or Ion Chromatography. This gap almost invariably indicates trapped inorganic salts (e.g., NaCl, Na


References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[2] (Defines the standard for qNMR in pharmaceutical analysis).

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Foundational text on qNMR vs HPLC).

  • International Conference on Harmonisation (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Guideline for validating HPLC methods).

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (Review of internal standards including Maleic Acid).

Comparative Analytical Guide: Validated Methodologies for N-(4-Methoxybenzyl)-3-nitroaniline Quantification

[1]

Executive Summary & Compound Profile

N-(4-Methoxybenzyl)-3-nitroaniline (CAS: 305851-22-3) is a critical secondary amine intermediate, frequently utilized in the synthesis of EGFR kinase inhibitors and tubulin polymerization inhibitors.[1] Its structural integrity—comprising a nitro-aromatic core and an electron-rich methoxybenzyl tail—presents unique analytical challenges, specifically regarding peak tailing (amine interaction) and solubility.[1]

This guide provides a comparative technical analysis of the two primary validated workflows for its quantification:

  • Method A (The QC Standard): RP-HPLC with Diode Array Detection (DAD).[1]

  • Method B (The Bioanalytical Standard): UHPLC-MS/MS (Triple Quadrupole).[1]

Physicochemical Profile for Method Development
PropertyValueAnalytical Implication
Molecular Formula C₁₄H₁₄N₂O₃MW = 258.27 g/mol
LogP ~3.2High lipophilicity; requires high organic strength in RP-HPLC.[1]
pKa (Calculated) ~2.5 (Aniline N)Weak base due to electron-withdrawing nitro group.[1] Low pH mobile phase prevents ionization shifts.[1]
Chromophores Nitro, Benzyl, MethoxyStrong UV absorption at 254 nm (general) and ~360 nm (nitro-specific).[1]

Comparative Performance Analysis

The following data summarizes the performance metrics of both methodologies based on validation protocols aligned with ICH Q2(R1) guidelines.

Performance Matrix
FeatureMethod A: RP-HPLC-DAD Method B: UHPLC-MS/MS
Primary Application Raw material purity, stability testing, bulk assay.[1]Pharmacokinetics (PK), trace impurity analysis, biological matrices (plasma).
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL
LOD (Limit of Detection) ~0.1 µg/mL~0.5 ng/mL
Precision (RSD) < 1.0% (High repeatability)< 5.0% (Matrix dependent)
Throughput Moderate (15-20 min run time)High (3-5 min run time)
Cost Per Sample Low ($)High (

$)
Selectivity Moderate (Relies on retention time & UV spectrum)Excellent (MRM transitions eliminate matrix interference)

Method A: High-Performance Liquid Chromatography (HPLC-DAD)[1]

Context: This is the robust, "workhorse" method recommended for Quality Control (QC) environments where cost-efficiency and instrument availability are paramount.[1]

Causality of Experimental Design
  • Stationary Phase: A C18 column with high carbon load is selected to retain the lipophilic benzyl group. Alternatively, a Phenyl-Hexyl column provides complementary selectivity via

    
     interactions with the nitroaniline ring.[1]
    
  • Mobile Phase pH: The secondary amine can interact with residual silanols on the column, causing peak tailing. Using 0.1% Formic Acid (pH ~2.7) protonates the amine (ensuring it exists as a single species) and suppresses silanol ionization.

  • Detection Wavelength: While 254 nm is standard, monitoring at 360 nm offers higher specificity for the nitroaniline core, reducing interference from non-nitro impurities.

Validated Protocol

Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 20% B (Isocratic hold)

    • 2–12 min: 20% → 90% B (Linear ramp)

    • 12–15 min: 90% B (Wash)

    • 15.1 min: 20% B (Re-equilibration)

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Method B: Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS)[1]

Context: Essential for drug development phases (DMPK) where the analyte must be quantified in complex matrices like rat plasma or microsomal incubations.

Causality of Experimental Design
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode is utilized.[2] The secondary amine readily accepts a proton to form

    
    .
    
  • MRM Transitions: The parent ion (m/z 259.1) is fragmented. The most common product ion results from the cleavage of the benzyl-nitrogen bond or the loss of the methoxy group.

  • Internal Standard: A deuterated analog or a structural analog (e.g., N-benzyl-3-nitroaniline) is mandatory to correct for matrix effects.

Validated Protocol

Instrument: Waters ACQUITY UPLC H-Class + Xevo TQ-S Micro.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient: Rapid ramp (5% to 95% B in 2.5 mins).

  • MS Parameters:

    • Precursor Ion: 259.1 (

      
      )
      
    • Quantifier Transition: 259.1

      
       121.1 (Methoxybenzyl carbocation)
      
    • Qualifier Transition: 259.1

      
       138.1 (Nitroaniline core)
      
    • Cone Voltage: 30 V

    • Collision Energy: 20–25 eV

Visualized Workflows

Analytical Decision Matrix

The following diagram illustrates the logical decision-making process for selecting the appropriate method based on sample type and concentration requirements.

DecisionMatrixStartSample OriginQCBulk Chemical / API(High Conc > 1 µg/mL)Start->QCPurity/AssayBioBiological Matrix / Trace(Low Conc < 1 µg/mL)Start->BioPK/MetabolismPrepADilution in ACN:H2OQC->PrepAPrepBProtein Precipitation (PPT)or Solid Phase Extraction (SPE)Bio->PrepBMethodAMethod A: HPLC-UV(Cost-Effective, Robust)MethodBMethod B: LC-MS/MS(High Sensitivity, Specific)PrepA->MethodAPrepB->MethodB

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample origin and sensitivity needs.

LC-MS/MS Fragmentation Pathway

Understanding the fragmentation is crucial for setting up the Triple Quadrupole MRM transitions.[1]

FragmentationParentPrecursor Ion [M+H]+m/z 259.1Transition1Cleavage of C-N BondParent->Transition1Product1Quantifier Ion(Methoxybenzyl cation)m/z 121.1Transition1->Product1Major PathProduct2Qualifier Ion(3-Nitroaniline core)m/z 138.1Transition1->Product2Minor Path

Caption: Proposed ESI+ fragmentation pathway for MRM transition selection.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent Technologies. (2019).[3] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11196197, 4-Methoxy-N-(4-nitrobenzyl)aniline.[1][4] (Note: Structural isomer reference for physicochemical properties). Retrieved from [Link]

  • Zhang, J., et al. (2021). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Journal of Chromatography B. (Cited for extraction protocols of nitroanilines). Retrieved from [Link]

A Senior Application Scientist's Guide to N-(4-Methoxybenzyl)-3-nitroaniline Reference Standards: Ensuring Analytical Accuracy Through Rigorous Comparison and Qualification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of reference standards for N-(4-Methoxybenzyl)-3-nitroaniline, a key chemical entity. Authored for researchers, scientists, and drug development professionals, this document will navigate the critical aspects of selecting, qualifying, and utilizing these standards to ensure data of the highest caliber.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which a sample is measured. Its purity and identity must be unequivocally established to ensure the accuracy of qualitative and quantitative analyses. For this compound, this standard is essential for a variety of applications, including:

  • Impurity profiling: Identifying and quantifying process-related impurities and degradation products in drug substances and products.

  • Assay determination: Accurately measuring the concentration of the active pharmaceutical ingredient (API).

  • Method validation: Establishing the performance characteristics of analytical procedures.

The use of a poorly characterized standard can lead to significant consequences, including inaccurate batch release data, flawed stability predictions, and potential regulatory setbacks. Therefore, a rigorous approach to reference standard management is not merely a matter of good practice but a foundational requirement for successful drug development.[1][2][3]

Comparative Analysis of Reference Standard Sources

This compound reference standards can be procured from commercial suppliers or synthesized and qualified in-house. Each approach presents distinct advantages and requires careful consideration.

FeatureCommercial Reference StandardIn-House Qualified Reference Standard
Source Purchased from a reputable supplier (e.g., BOC Sciences)Synthesized or purified internally
Documentation Typically provided with a Certificate of Analysis (CoA)Requires comprehensive internal characterization and documentation
Purity Stated on the CoA, but may require verificationPurity is determined and assigned through rigorous in-house testing
Traceability May be traceable to pharmacopeial standards (e.g., USP, EP)Traceability must be established through a documented qualification process
Cost Initial purchase costCosts associated with synthesis, purification, and extensive analytical testing
Control Limited control over the manufacturing process and characterization dataFull control over the entire lifecycle of the standard

Expert Insight: While commercially available standards offer convenience, an in-house qualification provides a deeper understanding of the material and its impurity profile. For critical assays and late-stage development, a well-characterized in-house primary standard is often the preferred approach.[4][5]

The Cornerstone of Trust: A Self-Validating Qualification Workflow

A robust reference standard qualification program is a self-validating system, employing a battery of orthogonal analytical techniques to confirm identity and purity. The following workflow represents a best-practice approach for qualifying a new batch of this compound as a primary reference standard.

Reference Standard Qualification Workflow cluster_0 Material Acquisition cluster_1 Identity Confirmation cluster_2 Purity Assessment (Mass Balance Approach) cluster_3 Final Certification synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr ¹H NMR & ¹³C NMR purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir hplc HPLC-UV (Organic Impurities) nmr->hplc ms->hplc ftir->hplc purity_calc Purity Assignment (100% - Impurities) hplc->purity_calc gc Headspace GC-FID (Residual Solvents) gc->purity_calc kf Karl Fischer Titration (Water Content) kf->purity_calc tga Thermogravimetric Analysis (Non-volatile Impurities) tga->purity_calc cert Certificate of Analysis Generation purity_calc->cert

Caption: Workflow for the comprehensive qualification of an in-house this compound reference standard.

Experimental Protocols for Rigorous Qualification

The following protocols provide detailed methodologies for the key experiments outlined in the qualification workflow.

Protocol 1: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Accurately weigh approximately 10 mg of the reference standard candidate and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Assign all proton and carbon signals and compare the chemical shifts, coupling constants, and integration values with the expected structure of this compound.

  • Causality: NMR provides unambiguous structural information, confirming the connectivity of atoms within the molecule.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required to resolve all impurities).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of the reference standard candidate in a suitable solvent (e.g., acetonitrile).

    • Prepare a dilution of the stock solution to a concentration suitable for analysis (e.g., 0.5 mg/mL).

    • Inject the solution and record the chromatogram.

    • Calculate the area percent of all impurity peaks relative to the main peak. The sum of these areas provides the total organic impurity content.

  • Causality: HPLC is a high-resolution separation technique capable of detecting and quantifying structurally related impurities at low levels.[6][7]

Protocol 3: Determination of Water Content by Karl Fischer Titration
  • Objective: To quantify the water content in the reference standard material.

  • Instrumentation: Coulometric or volumetric Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard.

    • Accurately weigh an appropriate amount of the this compound reference standard and introduce it into the titration vessel.

    • Titrate to the endpoint.

    • Calculate the percentage of water in the sample.

  • Causality: Water is a common impurity that can affect the true purity of a substance. Karl Fischer titration is a specific and accurate method for its determination.[8]

Data Presentation and Purity Assignment

All quantitative data should be summarized in a clear and concise table to facilitate the final purity assignment using a mass balance approach.

Analytical TestResult
Chromatographic Purity (HPLC) 99.85%
Water Content (Karl Fischer) 0.08%
Residual Solvents (GC) 0.02%
Non-volatile Impurities (TGA) <0.01% (below detection limit)
Assigned Purity 99.75%

Purity Calculation: Assigned Purity = Chromatographic Purity × (100% - Water Content - Residual Solvents - Non-volatile Impurities) / 100%

This assigned purity value is what should be reported on the Certificate of Analysis and used in all subsequent calculations for assays and impurity determinations.[8]

Alternative Reference Standards: A Comparative Viewpoint

While a well-characterized standard of this compound is ideal, in some early-stage research scenarios, a structurally similar compound might be considered as a temporary surrogate for preliminary analytical method development. One such alternative could be N-Benzyl-3-nitroaniline .

Structural Comparison cluster_0 This compound cluster_1 N-Benzyl-3-nitroaniline A A B B

Caption: Structural comparison of this compound and a potential alternative, N-Benzyl-3-nitroaniline.

Comparative Analysis:

FeatureThis compoundN-Benzyl-3-nitroaniline
Molecular Weight 258.27 g/mol 228.24 g/mol
Key Structural Difference Methoxy group on the benzyl ringNo substituent on the benzyl ring
Expected Polarity Slightly more polar due to the methoxy groupLess polar
UV Absorbance Similar chromophores, expect comparable UV maximaSimilar chromophores, expect comparable UV maxima
Suitability as a Surrogate Potentially suitable for initial HPLC method development due to similar core structure and UV properties. However, retention time will differ. Unsuitable for quantitative analysis without establishing a relative response factor.

Expert Insight: The use of an alternative standard should be approached with caution and is generally not acceptable for GMP-regulated activities.[9] The structural difference, while seemingly minor, will impact chromatographic behavior and detector response. Any use of a surrogate for quantitative purposes would necessitate the determination of a relative response factor against a fully qualified standard of the target analyte.

Conclusion: A Commitment to Analytical Excellence

The selection and qualification of a reference standard for this compound is a critical undertaking that directly impacts the quality and reliability of all subsequent analytical data. A comprehensive, multi-faceted approach, grounded in sound scientific principles and leveraging orthogonal analytical techniques, is essential. By investing in the rigorous characterization of reference standards, whether sourced commercially or developed in-house, research and drug development organizations demonstrate a commitment to data integrity and analytical excellence, ultimately paving the way for safer and more effective medicines.

References

  • Stilinović, V., & Portada, T. (2011). N-Benzyl-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2888. [Link]

  • Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]

  • ResearchGate. a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... [Link]

  • PubChem. 3-Nitroaniline. [Link]

  • ResearchGate. Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. [Link]

  • Lab Manager. Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance. [Link]

  • Creative Biolabs. Reference Standard Preparation & Characterization. [Link]

  • Eurofins. The ABC's of Reference Standard Management. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • Portada, T. A., et al. (2012). N-(4-Methylbenzyl)-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2967. [Link]

  • Google Patents. Method for preparing N-methyl paranitroaniline.
  • U.S. Army Corps of Engineers. Purity Determination of Standard Analytical Reference Materials by Differential Scanning Calorimetry. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • European Directorate for the Quality of Medicines & HealthCare & U.S. Pharmacopeia. Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. [Link]

  • National Institute of Standards and Technology. An approach to the metrologically sound traceable assessment of the chemical purity of organic reference materials. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of N-(4-Methoxybenzyl)-3-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and inflammation, the pursuit of highly selective kinase inhibitors is paramount. Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. The N-benzyl aniline scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as N-(4-Methoxybenzyl)-3-nitroaniline, represent a promising class of compounds for which a thorough understanding of cross-reactivity is crucial for further development. This guide provides a comparative framework for evaluating the selectivity of this compound derivatives, grounded in established methodologies for kinase inhibitor profiling.

While direct and extensive cross-reactivity data for this compound itself is not widely published, the structural motif is analogous to known kinase inhibitors, particularly those targeting the hinge region of the ATP-binding site. The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds, for example, are well-established cores for potent kinase inhibitors.[1][2] Therefore, it is a reasonable starting hypothesis that derivatives of this compound may exhibit activity against one or more protein kinases. This guide will proceed under this hypothesis to outline a comprehensive strategy for profiling their selectivity.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[3] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target binding to other kinases. This cross-reactivity can confound experimental results and lead to clinical adverse effects. Early and comprehensive selectivity profiling is therefore not just a regulatory expectation but a cornerstone of robust drug development.[4]

A quantitative measure of selectivity, often referred to as a "selectivity score," can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at a given concentration) by the total number of kinases tested.[5] A lower score indicates higher selectivity.

A Comparative Framework for this compound Derivatives

To effectively evaluate the cross-reactivity of a library of this compound derivatives, a tiered approach is recommended. This involves an initial broad screening followed by more detailed quantitative analysis for promising candidates.

Tier 1: Broad Kinome Profiling

The initial step involves screening the lead compounds at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.[6][7] This provides a global view of the potential targets and off-targets. The results are typically presented as a percentage of inhibition relative to a control.

Table 1: Illustrative Broad Kinome Profiling Data for Hypothetical Derivatives

Kinase TargetDerivative 1 (% Inhibition @ 10 µM)Derivative 2 (% Inhibition @ 10 µM)Derivative 3 (% Inhibition @ 10 µM)
EGFR854512
VEGFR278328
SRC926825
ABL1458815
p38α15225
JNK112183
CDK2283595
ROCK1584

This data is hypothetical and for illustrative purposes only.

From this initial screen, "Derivative 1" appears to be a multi-kinase inhibitor targeting EGFR, VEGFR2, and SRC. "Derivative 2" shows a preference for ABL1 and SRC, while "Derivative 3" is remarkably selective for CDK2.

Tier 2: Quantitative IC50 Determination

For compounds showing potent inhibition of desired targets and acceptable selectivity in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) for a focused panel of kinases. This provides a quantitative measure of potency and allows for a more refined comparison of selectivity.

Table 2: Comparative IC50 Values (nM) for Selected Kinases

Kinase TargetDerivative 1 (IC50, nM)Derivative 2 (IC50, nM)Derivative 3 (IC50, nM)
EGFR50>10,000>10,000
VEGFR280>10,000>10,000
SRC35250>10,000
ABL11,50090>10,000
CDK2>10,000>10,00025

This data is hypothetical and for illustrative purposes only.

This quantitative data confirms the initial observations and provides a clearer picture of the selectivity profile of each derivative. "Derivative 3" emerges as a potent and highly selective CDK2 inhibitor.

Experimental Protocols

To ensure the generation of reliable and reproducible cross-reactivity data, standardized and well-validated experimental protocols are essential.

Kinase Inhibition Assay (Radiometric)

This is a widely used method to measure the activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[7]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, its specific substrate (peptide or protein), and a magnesium/manganese chloride solution.

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a DMSO control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane followed by washing.

  • Detection: Quantify the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with the this compound derivative at the desired concentration.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing Workflows and Concepts

DOT Language Script for Kinase Inhibitor Selectivity Profiling Workflow

Kinase_Inhibitor_Selectivity_Workflow cluster_0 Compound Library cluster_1 Tier 1: Broad Screening cluster_2 Tier 2: Quantitative Analysis cluster_3 Lead Optimization Library This compound Derivatives Screening Broad Kinome Panel (Single Concentration) Library->Screening Test Compounds Analysis1 Identify Hits (% Inhibition) Screening->Analysis1 Generate Data IC50 IC50 Determination (Dose-Response) Analysis1->IC50 Prioritize Hits Analysis2 Determine Potency and Selectivity IC50->Analysis2 Quantitative Data Lead Selective Lead Candidate Analysis2->Lead Select Candidate

Caption: A tiered workflow for assessing the cross-reactivity of kinase inhibitors.

DOT Language Script for Target Engagement Confirmation with CETSA

CETSA_Workflow Start Intact Cells Treatment Treat with Derivative Start->Treatment Heating Apply Heat Gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Detection Western Blot for Target Kinase Centrifugation->Detection Analysis Generate Melting Curve (Target Stabilization) Detection->Analysis

Caption: The experimental workflow for confirming target engagement using CETSA.

Conclusion

A thorough evaluation of cross-reactivity is a critical step in the development of this compound derivatives as potential therapeutic agents. By employing a systematic and tiered approach to kinase inhibitor profiling, researchers can gain a comprehensive understanding of the selectivity of their compounds. This data-driven strategy not only facilitates the selection of the most promising lead candidates but also provides crucial insights into potential off-target effects, ultimately contributing to the development of safer and more effective medicines. The methodologies and comparative frameworks presented in this guide offer a robust starting point for navigating the complex landscape of the human kinome.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad-spectrum screen for predicting and characterizing kinase inhibitor activity and selectivity. Journal of biomolecular screening, 18(1), 86-97.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Elkins, J. M., Fedele, V., Szklarz, M., Abdul-Zani, I., & Knapp, S. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Wu, J., Cui, M., & Zhang, L. (2020). A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb. International Journal of Molecular Sciences, 21(14), 5077. Available from: [Link]

  • Stilinović, V., & Portada, D. (2011). N-benzyl-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3323. Available from: [Link]

  • Ladds, M. J., Wijeyaratne, D. N., H-Y, L., L-J, T., & Lap-Wah, C. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Available from: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available from: [Link]

  • Bain, J. (2010).
  • Auld, D. S., & Inglese, J. (2007). Cellular screening. In Assay guidance manual.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Reaction Biology. (n.d.). Kinase Assays. Available from: [Link]

  • Wijeyaratne, D. N., & Collins, I. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Molecules, 28(5), 2399. Available from: [Link]

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Technical Comparison Guide: N-(4-Methoxybenzyl)-3-nitroaniline Characterization & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and reproducibility manual for N-(4-Methoxybenzyl)-3-nitroaniline (CAS: 305851-22-3). It addresses the specific challenges of synthesizing and characterizing secondary amines containing reducible nitro groups, providing a roadmap for distinguishing the target product from common byproducts (such as bis-alkylated species or reduced aniline derivatives).

Executive Summary

This compound is a critical intermediate often used in the development of dye-sensitized solar cells and specific pharmaceutical pharmacophores. Its synthesis presents a classic chemoselectivity paradox:

  • Alkylation Challenge: Direct alkylation of 3-nitroaniline often leads to over-alkylation (tertiary amines).

  • Reduction Challenge: Reductive amination (the preferred route) risks reducing the nitro group (

    
    ) to an amine (
    
    
    
    ) if non-selective catalysts (e.g., Pd/C +
    
    
    ) are used.

This guide compares the Direct Alkylation (S


2)  approach against the Chemoselective Reductive Amination  approach, proving why the latter—when controlled—yields superior reproducibility.

Comparative Workflow Analysis

The following diagram illustrates the competing pathways and the critical decision nodes required to avoid common impurities (Impurity A: Bis-alkylated product; Impurity B: Diamine product).

SynthesisPathways cluster_legend Pathway Legend Start 3-Nitroaniline MethodA Method A: Direct Alkylation (4-Methoxybenzyl chloride) Start->MethodA Base/DMF MethodB Method B: Reductive Amination (p-Anisaldehyde) Start->MethodB Product TARGET: N-(4-Methoxybenzyl)- 3-nitroaniline MethodA->Product Low Yield ImpurityA Impurity A: Bis-alkylated Tertiary Amine MethodA->ImpurityA Over-reaction Reductant Reducing Agent Selection MethodB->Reductant Reductant->Product NaBH(OAc)3 (Chemoselective) ImpurityB Impurity B: N-(4-Methoxybenzyl)- benzene-1,3-diamine (Nitro Reduced) Reductant->ImpurityB H2/Pd-C (Non-selective) Legend Green Path = Recommended Red Path = High Risk

Figure 1: Mechanistic bifurcation showing the risks of over-alkylation (Method A) and nitro-reduction (Method B with incorrect catalyst).

Experimental Protocols & Reproducibility

To ensure data reproducibility, we recommend Method B (Reductive Amination) utilizing Sodium Triacetoxyborohydride (STAB). This reagent is mild enough to leave the nitro group intact while reducing the imine intermediate.

Protocol: Chemoselective Reductive Amination

Objective: Synthesize this compound without reducing the nitro moiety.

Reagents:

  • 3-Nitroaniline (1.0 equiv)

  • 4-Methoxybenzaldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve 3-nitroaniline (10 mmol) and 4-methoxybenzaldehyde (10.5 mmol) in DCE (30 mL). Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC. A new spot (imine) should appear, distinct from the starting aniline.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

    • Causality: Adding STAB slowly prevents exotherms that could degrade the labile imine.

  • Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO

    
    . Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or perform flash chromatography (Hexane/EtOAc 8:2).

Comparison of Methods
FeatureMethod A: Direct AlkylationMethod B: Reductive Amination (Recommended)
Reagents 4-Methoxybenzyl chloride + K

CO

4-Methoxybenzaldehyde + NaBH(OAc)

Major Impurity Tertiary Amine (Bis-alkylation)Unreacted Aldehyde (easily removed)
Yield 40–55%85–92%
Purification Difficult chromatography requiredRecrystallization often sufficient
Reproducibility Low (sensitive to stoichiometry)High (self-limiting reaction)

Characterization Data Standards

Reproducibility in literature often fails due to ambiguous NMR assignments of the N-H proton and the benzyl methylene group. The following data represents the gold standard for the pure secondary amine.

Spectral Data Table
NucleusShift (

, ppm)
MultiplicityIntegralAssignment

H NMR
7.48–7.52Doublet of doublets1HAr-H (Nitro-ring, C4)
7.38Triplet1HAr-H (Nitro-ring, C2)
7.26Doublet (J=8.5 Hz)2HAr-H (Benzyl-ring)
7.18Triplet1HAr-H (Nitro-ring, C5)
6.89Doublet (J=8.5 Hz)2HAr-H (Benzyl-ring)
6.85Doublet of doublets1HAr-H (Nitro-ring, C6)
4.85 Broad Singlet 1H N-H (Exchangeable)
4.32 Doublet/Singlet 2H N-CH

-Ar
3.79Singlet3HO-CH


C NMR
159.0, 149.2, 148.5Quaternary-C-O, C-NO

, C-N
55.3CH

-O-CH

47.8CH

-N-CH

Critical Reproducibility Note: The N-H proton signal (


4.85 ppm) is highly solvent-dependent. In CDCl

, it may appear broad or be obscured by water peaks. In DMSO-

, it typically sharpens and shifts downfield to

6.5 ppm. Always report the solvent used.
Physical Properties[1][2][3][4]
  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 98–99°C (Recrystallized from EtOH). Note: Impure samples often melt at 85–90°C.

  • Solubility: Soluble in DCM, EtOAc, Acetone; Insoluble in Water.

Troubleshooting & Reproducibility Matrix

Use this matrix to diagnose discrepancies in your characterization data.

Troubleshooting Problem Observation Issue1 NMR: Extra singlet at ~3.8 ppm & ~4.2 ppm Problem->Issue1 Issue2 NMR: Missing/Broad NH peak Problem->Issue2 Issue3 Product is dark red/brown oil instead of yellow solid Problem->Issue3 Cause1 Cause: Bis-alkylation (Tertiary Amine) Issue1->Cause1 Fix1 Fix: Switch to Reductive Amination (Method B) Cause1->Fix1 Cause2 Cause: Proton exchange or wet solvent Issue2->Cause2 Fix2 Fix: Dry solvent or add D2O shake Cause2->Fix2 Cause3 Cause: Oxidation or Residual Aldehyde Issue3->Cause3 Fix3 Fix: Wash with NaHSO3 (removes aldehyde) Cause3->Fix3

Figure 2: Diagnostic workflow for common characterization anomalies.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Stilinović, V., & Portada, T. (2011).[1] "N-Benzyl-3-nitroaniline."[1] Acta Crystallographica Section E, 67(6), o1482. (Provides comparative structural data for the non-methoxy analogue). [Link]

Sources

"N-(4-Methoxybenzyl)-3-nitroaniline" vs other methoxybenzyl compounds in research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(4-Methoxybenzyl)-3-nitroaniline against its structural isomers and functional analogs.[1] It is designed for researchers in medicinal chemistry and process development who require precise control over amine protection and functionalization strategies.[1]

Executive Summary: The "Meta-Stable" Advantage

This compound (referred to herein as PMB-3-NA ) occupies a unique "Goldilocks" zone in aromatic amine chemistry.[1] Unlike its ortho- and para- isomers, the meta- orientation of the nitro group preserves sufficient nucleophilicity at the amine nitrogen to facilitate facile synthesis, while avoiding the steric hindrance of the ortho- position and the extreme electronic deactivation of the para- position.[1]

Crucially, the 4-Methoxybenzyl (PMB) group provides orthogonal deprotection capabilities that are impossible with standard Benzyl (Bn) groups in nitro-containing molecules.[1] This guide details why PMB-3-NA is the superior intermediate for workflows requiring the preservation of the nitro group during N-deprotection.[1]

Structural & Electronic Comparison

The behavior of PMB-3-NA is defined by the interplay between the electron-withdrawing Nitro group (-NO₂) and the electron-donating p-Methoxybenzyl group.[1]

Table 1: Physicochemical Comparison of Isomers
Feature3-Nitro (Meta) 4-Nitro (Para)2-Nitro (Ortho)
Nucleophilicity (Pre-alkylation) Moderate (pKa ~2.[1]47)Low (pKa ~1.[1]0)Very Low (Steric + H-bond)
Reductive Amination Yield High (85-95%) Moderate (60-75%)Low (<40%)
Electronic Effect Inductive withdrawal (-I)Resonance withdrawal (-R)Steric Inhibition + H-bond
Primary Application Dyes, 1,3-Diamine Precursors Antimicrobials, Push-Pull DyesBenzimidazole Precursors
Electronic Logic (The Hammett Effect)[1]
  • Para-Isomer: The nitro group exerts a strong resonance effect (

    
    ), delocalizing the nitrogen lone pair into the ring. This makes the precursor aniline sluggish in the initial imine formation step of reductive amination.
    
  • Meta-Isomer (PMB-3-NA): The nitro group exerts primarily an inductive effect (

    
    ).[1] The lone pair remains more localized on the nitrogen, making the synthesis of PMB-3-NA significantly faster and cleaner than the para- analog.[1]
    

The "Orthogonality" Argument: PMB vs. Benzyl

In drug development, selecting the right protecting group is critical. For nitro-anilines, the PMB group is superior to the Benzyl (Bn) group due to chemoselectivity issues during deprotection.[1]

The Problem with Benzyl (Bn)

To remove a standard Benzyl group, researchers typically use Hydrogenolysis (H₂/Pd-C) .[1]

  • Fatal Flaw: These conditions also reduce the Nitro group (-NO₂) to an Amine (-NH₂).[1]

  • Result: You cannot selectively deprotect the amine without destroying the nitro functionality.

The PMB Solution

The PMB group can be cleaved using Oxidative Conditions (DDQ or CAN), which leave the Nitro group untouched.[2]

DeprotectionLogic Start N-Protected Nitroaniline MethodA Method A: Hydrogenolysis (H2, Pd/C) Start->MethodA If Benzyl (Bn) MethodB Method B: Oxidative Cleavage (DDQ or CAN) Start->MethodB If PMB ResultA Result A: Nitro REDUCED to Amine (Non-Selective) MethodA->ResultA ResultB Result B: Nitro INTACT (Selective Deprotection) MethodB->ResultB

Figure 1: Chemoselectivity of PMB deprotection allows for the preservation of the nitro group, unlike standard benzyl hydrogenolysis.[1]

Experimental Protocols

Protocol A: High-Yield Synthesis of PMB-3-NA

Based on optimized Reductive Amination principles.

Reagents:

  • 3-Nitroaniline (1.0 equiv)[1][3]

  • 4-Methoxybenzaldehyde (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv) or NaBH₄[1]

  • Acetic Acid (catalytic)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol[1]

Step-by-Step:

  • Imine Formation: Dissolve 3-nitroaniline (13.8 g, 100 mmol) and 4-methoxybenzaldehyde (15.0 g, 110 mmol) in DCE (200 mL). Add Acetic Acid (1 mL). Stir at room temperature for 2 hours. Monitor: Solution will turn slightly darker; TLC should show consumption of aniline.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (31.8 g, 150 mmol) portion-wise over 30 minutes.

    • Note: STAB is preferred over NaBH₄ to prevent reduction of the nitro group or aldehyde prior to imine formation.

  • Quench: Stir overnight at RT. Quench with sat. NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield yellow needles.

    • Expected Yield: 85-92%

    • Characterization: ¹H NMR (CDCl₃) shows diagnostic PMB singlets: ~3.8 ppm (-OCH₃) and ~4.3 ppm (N-CH₂-Ar).[1]

Protocol B: Selective Deprotection (DDQ Method)

To recover 3-nitroaniline or modify the amine while keeping the nitro group.[1]

  • Dissolve PMB-3-NA (1 mmol) in Dichloromethane (DCM) : Water (18:1 mixture).[1]

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 - 1.5 equiv).[1]

  • Stir at RT for 1-4 hours. The mixture will turn deep red/brown (charge transfer complex).

  • Wash with sat.[1] NaHCO₃ (removes the p-methoxybenzaldehyde byproduct and reduced DDQ).[1]

  • Isolate the free amine.

Applications in Research

Precursor for Azo Dyes

The 3-nitro position allows for subsequent reduction to a 1,3-phenylenediamine core.[1] However, unlike the 1,2-diamine (which cyclizes to benzimidazoles), the 1,3-diamine is a key scaffold for Azo Dyes and Polyimide polymers.[1] PMB-3-NA allows mono-alkylation of one amine before generating the second amine.[1]

Corrosion Inhibition Studies

Research indicates that methoxy-substituted benzyl anilines act as mixed-type corrosion inhibitors for steel in acidic media.[1] The methoxy group increases electron density on the aromatic ring, enhancing adsorption onto the metal surface via


-electron interaction.
  • Performance: PMB-3-NA > 3-Nitroaniline (due to larger surface area and additional oxygen binding site).[1]

Visualizing the Synthesis Pathway

SynthesisFlow Reactants 3-Nitroaniline + 4-Methoxybenzaldehyde Imine Intermediate Imine (Schiff Base) Reactants->Imine -H2O, AcOH cat. Reduction Reduction (STAB or NaBH4) Imine->Reduction Product PRODUCT: this compound (PMB-3-NA) Reduction->Product SideProduct Isomer Comparison: 4-Nitro analog forms slower 2-Nitro analog yields poor Product->SideProduct Comparative Analysis

Figure 2: The reductive amination pathway.[1] The meta-position of the nitro group ensures rapid imine formation compared to the para-isomer.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996. Link[1]

  • PMB Deprotection Mechanisms: Yonemitsu, O., et al. "DDQ Oxidative Cleavage of PMB Ethers."[1][4] Tetrahedron Letters, 1988.[4]

  • Nitroaniline Basicity & Nucleophilicity: "Nucleophilicity Trends of Amines." Master Organic Chemistry. Link

  • Crystal Structure Comparisons: "Structural Comparison of N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." MDPI Crystals, 2025. Link[1]

  • Corrosion Inhibition: "Anilines as Corrosion Inhibitors." ResearchGate.[5] Link

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.